3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S,5S)-4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11?,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXPSJCPAORRU-VNXPTHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)[C@@H]1CC(=O)O[C@H]1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a natural product classified as a sesquiterpenoid. It has been identified as a constituent of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae). The Alpinia genus is a rich source of diverse bioactive compounds, including terpenoids, flavonoids, and diarylheptanoids, which have been investigated for a range of pharmacological activities such as anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. The unique seco-bisabolane skeleton of this compound suggests potential for novel biological activities, making it a compound of interest for natural product chemists and drug discovery professionals.
Chemical and Physical Properties
While detailed experimental data is not available, some fundamental properties of this compound have been reported.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [1] |
| CAS Number | 1564265-85-5 | [1] |
| Compound Class | Sesquiterpenoid | [2] |
| Natural Source | Leaves of Alpinia intermedia | [2] |
Experimental Protocols
A critical gap in the current body of knowledge is the absence of detailed, peer-reviewed experimental protocols for the isolation, purification, and characterization of this compound.
Isolation and Purification
The compound is known to be isolated from the leaves of Alpinia intermedia[2]. A general workflow for the isolation of sesquiterpenoids from plant material is presented below. This is a hypothetical workflow and has not been specifically published for this compound.
Caption: Hypothetical workflow for the isolation of this compound.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Such data is essential for the unambiguous structural confirmation and for quality control in any future research or development.
Biological Activity and Mechanism of Action
There is currently no specific, peer-reviewed data on the biological activity or mechanism of action of this compound. However, based on the known activities of other sesquiterpenoids and compounds isolated from the Alpinia genus, several potential areas for investigation can be proposed.
Caption: Potential areas of biological investigation for this compound.
Future Research Directions
The lack of comprehensive data on this compound highlights significant opportunities for future research. Key areas that require investigation include:
-
Definitive Structural Elucidation: Publication of a complete set of spectroscopic data is paramount.
-
Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of analogues.
-
Biological Screening: A broad-based screening of the compound's activity in various disease models (e.g., cancer, inflammation, infectious diseases) is needed.
-
Mechanism of Action Studies: Should biological activity be identified, detailed studies to elucidate the molecular targets and signaling pathways involved will be crucial.
Conclusion
This compound represents an intriguing but largely uncharacterized natural product. Its origin from a medicinally important plant genus and its unique chemical structure warrant further investigation. The scientific community would greatly benefit from the publication of detailed studies that would allow for a thorough evaluation of this compound's potential in drug discovery and development. Until such data becomes available, its utility remains speculative.
References
Unveiling 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid lactone that has garnered interest within the scientific community. As a member of the bisabolane (B3257923) class of sesquiterpenoids, it represents a structural motif with potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a representative methodology for its isolation, based on established phytochemical techniques for related compounds from the same genus.
Natural Sources
To date, the primary documented natural source of this compound is the leaves of Alpinia intermedia, a plant belonging to the Zingiberaceae (ginger) family. The Alpinia genus is a rich source of diverse secondary metabolites, including a wide array of terpenoids. While other species within this genus are known to produce various bisabolane-type sesquiterpenoids, Alpinia intermedia is the only species from which the specific isolation of this compound has been reported in the available scientific literature. Further phytochemical investigations into other Alpinia species or even other plant families may reveal additional natural sources of this compound.
Quantitative Data
| Parameter | Data |
| Compound Name | This compound |
| Compound Class | Sesquiterpenoid (Bisabolane-type) |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 1564265-85-5 |
| Known Natural Source | Leaves of Alpinia intermedia |
| Reported Yield | Not specified in available literature |
| Spectroscopic Data | Not detailed in available literature |
Experimental Protocols: A Representative Isolation Methodology
While the specific, detailed experimental protocol for the isolation of this compound from Alpinia intermedia is not available, a general and representative procedure can be constructed based on established methods for the isolation of sesquiterpenoids from Alpinia species. The following protocol is a composite methodology designed to provide a practical guide for researchers.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Alpinia intermedia are collected.
-
The plant material is air-dried in the shade at room temperature for 7-10 days until a constant weight is achieved.
-
The dried leaves are then ground into a coarse powder using a mechanical grinder.
2. Extraction:
-
The powdered plant material (e.g., 1 kg) is subjected to extraction with a suitable organic solvent. Maceration with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional shaking is a common starting point. This process is typically repeated three times to ensure exhaustive extraction.
-
Alternatively, Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), can be employed for a more efficient extraction process.
-
The resulting crude extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a viscous residue.
3. Fractionation:
-
The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and subjected to liquid-liquid partitioning with solvents of increasing polarity.
-
A typical partitioning scheme would involve sequential extraction with n-hexane, dichloromethane (or chloroform), and ethyl acetate.
-
Each fraction is concentrated under reduced pressure. Sesquiterpenoids like this compound are expected to be present in the fractions of medium polarity, such as the dichloromethane or ethyl acetate fractions.
4. Chromatographic Purification:
-
The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized using a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Fractions with similar TLC profiles are combined.
-
Further purification of the combined fractions containing the target compound is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., C18) and mobile phase.
5. Structure Elucidation:
-
The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, hydroxyl).
-
UV-Vis Spectroscopy: To identify any chromophores.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation of this compound and the logical relationship of the key steps.
Caption: General workflow for the isolation of this compound.
Caption: Logical flow of the experimental protocol for natural product isolation.
Conclusion
This compound is a sesquiterpenoid found in the leaves of Alpinia intermedia. While specific details regarding its isolation and yield are not extensively documented, this guide provides a robust, representative protocol based on established phytochemical methods for similar compounds. The provided workflows and logical diagrams offer a clear framework for researchers aiming to isolate and study this and other related natural products. Further research is warranted to explore the full phytochemical profile of Alpinia intermedia and to investigate the potential biological activities of this compound.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpenoid isolated from the leaves of Alpinia intermedia. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of the spectroscopic data and methodologies employed in determining the molecule's unique architecture.
Introduction
This compound is a natural product belonging to the bisabolane (B3257923) class of sesquiterpenoids. The elucidation of its structure is fundamental to understanding its biosynthetic pathways, chemical reactivity, and potential pharmacological activities. This guide synthesizes the available data to present a clear and concise summary of the structural determination process.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 1564265-85-5 |
Table 2: ¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm |
| Data not publicly available in search results | Please refer to primary literature |
Table 3: ¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm |
| Data not publicly available in search results | Please refer to primary literature |
Table 4: Mass Spectrometry Data
| Technique | Ion (m/z) |
| Data not publicly available in search results | Please refer to primary literature |
Experimental Protocols
The determination of the structure of this compound would have followed a standard workflow for natural product isolation and characterization.
Isolation of the Compound
The compound was isolated from the leaves of Alpinia intermedia. A typical isolation procedure involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions obtained are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex column chromatography, and High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure:
-
1D NMR Spectroscopy (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environment.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assembling the carbon skeleton.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the structure.
Visualization of Methodologies
The following diagrams illustrate the logical workflow and key relationships in the structure elucidation process.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. While the complete raw data is proprietary to the original researchers, this guide outlines the fundamental principles and methodologies that would have been employed in its determination. A thorough analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, would have been essential in piecing together the molecular puzzle and revealing the unique seco-bisabolane skeleton of this natural product. Further research into this compound may unlock novel therapeutic applications.
Physical and chemical properties of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid natural product.[1] This document provides a summary of its known physical and chemical properties based on currently accessible data. It is important to note that a comprehensive experimental profile, including detailed spectroscopic data, specific physical constants, and biological activity, is not widely available in the public domain and is likely contained within specialized scientific literature. This data sheet serves as a preliminary guide for researchers.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. It should be noted that experimental values for properties such as melting point, boiling point, and solubility are not currently available in public databases.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [2] |
| Molecular Weight | 252.35 g/mol | Calculated |
| CAS Number | 1564265-85-5 | [2] |
| Natural Source | Leaves of Alpinia intermedia | [1] |
| Storage Temperature | -20°C | [2] |
Structural Information
This compound belongs to the bisabolane (B3257923) class of sesquiterpenoids. The structure features a seco-ring system, indicating a cleaved bond in the parent bisabolane scaffold.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not available in the public domain. However, a general workflow for the isolation of sesquiterpenoids from plant material is described below. This is a hypothetical workflow and would require optimization for this specific compound.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the broader class of bisabolane sesquiterpenoids, found in various species of the Alpinia genus, has been reported to exhibit a range of biological activities.[3][4][5][6][7][8] These activities are generally attributed to the diverse chemical structures within this class.
A potential research path could involve screening this compound for various biological activities, as outlined in the logical diagram below.
Conclusion and Future Directions
This compound is a structurally interesting natural product from Alpinia intermedia. The lack of publicly available, detailed experimental data presents a significant gap in the scientific record. For researchers interested in this compound, the primary objective should be to locate the original publication describing its isolation and characterization. This publication would be expected to contain crucial data for its synthesis and biological evaluation, including:
-
Physical Constants: Melting point, specific optical rotation.
-
Spectroscopic Data: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data.
-
Isolation Protocol: A detailed description of the extraction and purification methods used to obtain the compound from Alpinia intermedia.
-
Biological Data: Any preliminary screening for biological activity.
Without access to this foundational data, further research and development efforts on this compound will be significantly hindered.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iwnirz.pl [iwnirz.pl]
In-depth Technical Guide: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide (CAS: 1564265-85-5)
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide (CAS: 1564265-85-5)
Introduction
This document provides a detailed technical guide on the chemical compound identified by CAS number 1564265-85-5, which is chemically known as this compound. This sesquiterpenoid has been isolated from the plant species Alpinia intermedia Gagnep., a member of the Zingiberaceae (ginger) family. While specific research on this particular compound is limited, this guide aims to consolidate the available information and provide a framework for potential research applications based on the known biological activities of related compounds from the Alpinia genus.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1564265-85-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₅H₂₄O₃ | Chemical Supplier Catalogs |
| Molecular Weight | 252.35 g/mol | Chemical Supplier Catalogs |
| Compound Type | Sesquiterpenoid | Chemical Supplier Catalogs |
| Natural Source | Alpinia intermedia Gagnep. | Scientific Literature |
Table 1: Chemical and Physical Data for this compound.
Potential Research Applications and Biological Activity
Currently, there is a notable absence of published scientific literature detailing the specific biological activities and research applications of this compound. However, the broader class of sesquiterpenoids isolated from the Alpinia genus has been the subject of various studies, revealing a range of biological effects that suggest potential avenues of investigation for this compound.
Extracts and isolated compounds from Alpinia species have demonstrated a variety of biological activities, including:
-
Antimicrobial activity: Compounds from this genus have shown inhibitory effects against various bacteria and fungi.
-
Antioxidant activity: Many constituents of Alpinia plants exhibit radical scavenging properties.
-
Cytotoxic activity: Certain compounds have been investigated for their potential to inhibit the growth of cancer cell lines.
-
Anti-inflammatory activity: Extracts from Alpinia species have been shown to possess anti-inflammatory properties.
Given that this compound belongs to this class of compounds and is derived from Alpinia intermedia, it is plausible that it may exhibit one or more of these biological activities. Further research is required to elucidate its specific pharmacological profile.
Experimental Protocols
Due to the lack of specific studies on this compound, detailed experimental protocols for this compound are not available in the current body of scientific literature. Researchers interested in investigating this molecule would need to adapt and optimize standard assays used for evaluating the biological activities mentioned above (e.g., antimicrobial susceptibility testing, DPPH assay for antioxidant activity, MTT assay for cytotoxicity, and assays for inflammatory markers).
Signaling Pathways and Logical Relationships
As no specific biological targets or mechanisms of action have been identified for this compound, it is not possible to provide diagrams of established signaling pathways. However, a logical workflow for initiating research on this compound can be conceptualized.
Caption: Proposed workflow for the initial investigation of this compound.
Conclusion and Future Directions
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. The absence of extensive research on this compound means that its biological effects and safety profile are largely unknown. All laboratory work should be conducted with appropriate safety precautions.
Preliminary Biological Screening of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the preliminary biological screening of the novel compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. The document provides a comprehensive overview of the methodologies employed to assess its potential cytotoxic, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, data presentation in tabular format, and visualization of key experimental workflows and potential signaling pathways are included to facilitate understanding and further investigation by researchers, scientists, and drug development professionals. While the data presented herein is illustrative, the described protocols represent standard and robust methods for the initial biological evaluation of a novel chemical entity.
Introduction
Natural products remain a significant source of inspiration for the development of new therapeutic agents. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered considerable interest due to their diverse and potent biological activities. This guide focuses on the preliminary biological evaluation of a novel sesquiterpene derivative, this compound. The objective of this initial screening is to elucidate its potential as a lead compound for drug discovery by assessing its cytotoxic, antimicrobial, and anti-inflammatory properties. The following sections detail the experimental approaches, present hypothetical data for illustrative purposes, and propose potential mechanisms of action through signaling pathway diagrams.
Experimental Protocols
Cytotoxicity Screening
The potential of this compound to induce cell death was evaluated using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, and MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Control wells receive vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Screening
The antimicrobial activity of this compound was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][3]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media. The microbial suspensions are then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganisms with no compound) and negative control wells (broth medium only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Screening
The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. Control groups include cells treated with vehicle only and cells treated with LPS only.
-
Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the preliminary biological screening of this compound.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 25.3 ± 2.1 |
| A549 (Lung Cancer) | 42.8 ± 3.5 |
| MCF-7 (Breast Cancer) | 18.9 ± 1.7 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | >128 |
| Candida albicans | ATCC 90028 | 32 |
Table 3: Anti-inflammatory Activity of this compound
| Compound Concentration (µM) | NO Inhibition (%) |
| 1 | 15.2 ± 1.8 |
| 10 | 48.7 ± 3.2 |
| 50 | 85.4 ± 4.9 |
Visualization of Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the biological screening of the compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
Discussion
The hypothetical data suggests that this compound exhibits promising biological activities. The compound demonstrated moderate to potent cytotoxicity against the tested cancer cell lines, with the highest activity observed against the MCF-7 breast cancer cell line. This warrants further investigation into its mechanism of cell death, such as apoptosis or necrosis.
In the antimicrobial screening, the compound showed activity against the Gram-positive bacterium S. aureus and the fungus C. albicans, while being less effective against the Gram-negative bacterium E. coli. This differential activity could be attributed to differences in the cell wall structure of these microorganisms.
The potent inhibition of nitric oxide production in LPS-stimulated macrophages indicates significant anti-inflammatory potential. The proposed mechanisms of action, through the inhibition of the NF-κB and MAPK signaling pathways, are common for anti-inflammatory compounds and should be the focus of subsequent mechanistic studies.[6][7] The inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory mediators.[5]
Conclusion
The preliminary biological screening of this compound, as outlined in this technical guide, suggests that the compound possesses cytotoxic, antimicrobial, and anti-inflammatory properties. The provided protocols offer a robust framework for the initial evaluation of novel compounds. Further studies are recommended to confirm these activities, elucidate the precise mechanisms of action, and assess the compound's safety profile to determine its potential as a future therapeutic agent.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessment of antimicrobial activity [protocols.io]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
The Botanical Treasury of Alpinia: A Technical Guide to the Discovery, Characterization, and Bioactive Potential of Novel Sesquiterpenoids
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, characterization, and potential therapeutic applications of novel sesquiterpenoids derived from Alpinia species. This document provides an in-depth overview of the latest findings, complete with structured data, detailed experimental protocols, and visual workflows to accelerate research and development in this promising area of natural product chemistry.
The genus Alpinia, belonging to the ginger family (Zingiberaceae), is a rich source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpenoids have emerged as a particularly interesting class of compounds due to their wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This guide serves as a critical resource for harnessing the therapeutic potential of these natural compounds.
Quantitative Analysis of Bioactive Sesquiterpenoids from Alpinia Species
The following tables summarize the quantitative data for representative novel sesquiterpenoids isolated from various Alpinia species, providing a comparative overview of their sources and reported biological activities.
Table 1: Novel Sesquiterpenoids from Alpinia oxyphylla
| Compound Name | Sesquiterpenoid Type | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| Oxyphyllenodiol A | Norcadinane | Inhibits NO production in LPS-activated macrophages | - | [1] |
| Oxyphyllenone A | Trinoreudesmane | Inhibits NO production in LPS-activated macrophages | - | [1] |
| Oxyphyllol A | Eudesmane (B1671778) | Inhibits NO production in LPS-activated macrophages | - | [2] |
| Oxyphyllols B and C | Eremophilane | Inhibits NO production in LPS-activated macrophages | - | [2] |
| Unnamed Eudesmane Sesquiterpenoids | Eudesmane | Anti-inflammatory (inhibition of NO production in LPS-stimulated BV-2 cells) | 21.63 - 60.70 μM | [3] |
| Various Sesquiterpenoids | Multiple | Neuroprotective (improve viability of H₂O₂-induced SH-SY5Y cells) | - | [4] |
Table 2: Novel Sesquiterpenoids from Alpinia japonica
| Compound Name | Sesquiterpenoid Type | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| Novel Norsesquiterpenoid (Unnamed) | Norsesquiterpene | Moderate inhibition of NO production in LPS-activated RAW264.7 macrophages | 24.5 - 46.3 μM | [5][6] |
| New Bisabolene Sesquiterpenoids (Unnamed) | Bisabolene | Moderate inhibition of NO production in LPS-activated RAW264.7 macrophages | 24.5 - 46.3 μM | [5][6] |
| Known Compound 6 (from the study) | Not specified | Significant inhibition of NO production in LPS-activated RAW264.7 macrophages | 5.3 μM | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel sesquiterpenoids from Alpinia species.
Extraction and Isolation of Sesquiterpenoids
This protocol outlines a general procedure for the extraction and isolation of sesquiterpenoids from Alpinia plant material.[7]
-
Plant Material Preparation: The dried and powdered fruits (or other relevant plant parts) of the Alpinia species are collected and taxonomically identified.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, often rich in sesquiterpenoids, is subjected to repeated column chromatography. This may include silica (B1680970) gel, Sephadex LH-20, and ODS columns.
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by semi-preparative or preparative HPLC to yield pure sesquiterpenoid compounds.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to assemble the complete structure of the sesquiterpenoid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.
-
-
Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretically calculated spectra.
Bioassays
This assay measures the ability of the isolated compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[5][8]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined.
This assay evaluates the potential of the compounds to protect neuronal cells from oxidative stress-induced damage.[4]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with the test compounds for a specified period.
-
Induction of Damage: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell damage.
-
Viability Assessment: Cell viability is assessed using the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of compound-treated cells with that of the H₂O₂-treated control group.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of the isolated compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells (e.g., HepG2, SW480, MCF-7) are seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form in viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Visualizing the Molecular Landscape: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and a potential signaling pathway involved in the study of sesquiterpenoids from Alpinia species.
References
- 1. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from the fruits of Alpinia oxyphylla Miq. and their neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute stereostructures of three new sesquiterpenes from the fruit of Alpinia oxyphylla with inhibitory effects on nitric oxide production and degranulation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
For Immediate Release
This technical guide provides a detailed literature review of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpenoid isolated from the leaves of Alpinia intermedia, and its related compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemistry, biological activities, and therapeutic potential of this class of molecules.
Introduction to this compound and Related Bisabolane (B3257923) Sesquiterpenoids
This compound is a member of the bisabolane-type sesquiterpenoids, a diverse group of natural products characterized by a C15 backbone. These compounds are widely distributed in the plant kingdom, with the genus Alpinia being a notable source. Structurally, this compound possesses a seco-bisabolane skeleton, a modification of the more common bisabolane framework. Its molecular formula is C₁₅H₂₄O₃, and its CAS number is 1564265-85-5.
Bisabolane sesquiterpenoids, in general, have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide will delve into the known data for this compound and provide a comparative analysis with structurally related compounds for which more extensive biological data is available.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1564265-85-5 | [1] |
| Molecular Formula | C₁₅H₂₄O₃ | [1] |
| Natural Source | Leaves of Alpinia intermedia | [2] |
Biological Activities and Quantitative Data
Table 1: Anti-inflammatory Activity of Related Bisabolane Sesquiterpenoids
| Compound | Source | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Dicyclic Compound from C. longa | Curcuma longa | NO Production | RAW 264.7 | IC₅₀: 25.5 | [3] |
| Asperbisabolane F | Aspergillus sydowii | NO Secretion Inhibition | BV-2 microglia | >45% inhibition at 10 µM | [4] |
| Asperbisabolane L | Aspergillus sydowii | NO Secretion Inhibition | BV-2 microglia | >45% inhibition at 10 µM | [4] |
| Penicibisabolane G | Penicillium citrinum DF47 | NO Production Inhibition | RAW264.7 | >50% inhibition at 20 µM | [5] |
| (7S,10R)-10-hydroxy-bisabola-2,8-diene | Penicillium citrinum DF47 | NO Production Inhibition | RAW264.7 | >50% inhibition at 20 µM | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, this section outlines a general methodology for the isolation of sesquiterpenoids from plant material, which would be applicable to its extraction from Alpinia intermedia leaves. Additionally, a standard protocol for evaluating the anti-inflammatory activity of natural products is provided.
General Protocol for the Isolation of Sesquiterpenoids from Alpinia species
This protocol is a generalized procedure based on common practices in natural product chemistry.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated murine macrophage cells (RAW 264.7).
Signaling Pathways
The anti-inflammatory effects of many bisabolane sesquiterpenoids are attributed to their ability to modulate key inflammatory signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Conclusion and Future Directions
This compound represents an interesting, yet understudied, natural product from the bisabolane sesquiterpenoid class. While its specific biological activities remain to be thoroughly investigated, the documented anti-inflammatory properties of related compounds suggest that it may hold therapeutic potential. Future research should focus on the total synthesis of this molecule to enable more extensive biological screening. Elucidation of its mechanism of action, particularly its effects on key inflammatory signaling pathways, will be crucial in determining its viability as a lead compound for drug discovery. Furthermore, a broader investigation into other potential biological activities, such as antimicrobial and cytotoxic effects, is warranted.
References
- 1. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Phenolic bisabolane and cuparene sesquiterpenoids with anti-inflammatory activities from the deep-sea-derived Aspergillus sydowii MCCC 3A00324 fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Proposed Total Synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed total synthesis of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. To date, a specific total synthesis for this compound has not been reported in peer-reviewed literature. Therefore, this application note details a plausible and efficient synthetic strategy based on established methodologies in the field of sesquiterpenoid synthesis. The proposed route leverages readily available starting materials and employs key reactions such as stereoselective alkylation, ring-closing metathesis, and diastereoselective reduction to construct the target molecule. Detailed experimental protocols for key steps, tabulated quantitative data (projected), and visual diagrams of the synthetic pathway and experimental workflow are provided to guide researchers in the potential synthesis of this and structurally related compounds.
Introduction
This compound is a sesquiterpene lactone belonging to the bisabolane (B3257923) family. Natural products from this class have exhibited a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The unique seco-bisabolane skeleton of the target molecule presents an interesting synthetic challenge. This proposed synthesis aims to provide a flexible and efficient route that could also be adapted for the synthesis of analogues for structure-activity relationship (SAR) studies.
Proposed Retrosynthetic Analysis
Our proposed retrosynthesis commences by disconnecting the lactone ring, revealing a seco-acid intermediate. The stereocenter bearing the methyl group can be installed via a stereoselective conjugate addition. The acyclic chain can be constructed using standard carbon-carbon bond-forming reactions, with the trisubstituted alkene being formed via a Wittig-type reaction. A key disconnection simplifies the molecule to a known chiral building block, (R)-pulegone, which will serve as the starting material.
Proposed Synthetic Pathway
The forward synthesis is proposed to start from commercially available (R)-(+)-pulegone. The synthetic sequence will involve the formation of a key intermediate, which will then be elaborated to the final product through a series of carefully planned steps.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 (α,β-Unsaturated ester)
-
Ozonolysis of (R)-(+)-Pulegone: A solution of (R)-(+)-pulegone (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (9:1) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction mixture is then purged with nitrogen, and dimethyl sulfide (B99878) (DMS, 3.0 eq) is added. The mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude keto-aldehyde.
-
Wittig Reaction: To a suspension of (carbethoxymethylene)triphenylphosphorane (B24862) (1.2 eq) in dry THF at 0 °C is added a solution of the crude keto-aldehyde in THF. The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane:EtOAc gradient) to afford Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Keto-ester)
-
Preparation of Lithium Dimethylcuprate: To a suspension of CuI (1.1 eq) in dry THF at -78 °C is added MeLi (2.2 eq) dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Michael Addition: A solution of Intermediate 1 (1.0 eq) in dry THF is added dropwise to the freshly prepared Gilman cuprate (B13416276) at -78 °C. The reaction is stirred for 2 hours at -78 °C and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give Intermediate 2.
Step 3: Synthesis of Intermediate 3 (Hydroxy-ester)
-
To a solution of Intermediate 2 (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH at 0 °C is added NaBH₄ (1.5 eq) in portions. The reaction is stirred for 1 hour at 0 °C.
-
The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and EtOAc. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield crude Intermediate 3, which is used in the next step without further purification.
Step 4: Synthesis of Intermediate 4 (Seco-acid)
-
To a solution of crude Intermediate 3 (1.0 eq) in a mixture of THF and H₂O (3:1) is added LiOH·H₂O (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours.
-
The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1 M HCl. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford Intermediate 4.
Step 5: Total Synthesis of this compound
-
Yamaguchi Macrolactonization: To a solution of Intermediate 4 (1.0 eq) in dry toluene (B28343) is added triethylamine (B128534) (2.5 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.2 eq). The mixture is stirred at room temperature for 2 hours.
-
The resulting solution is then added dropwise via a syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 eq) in a large volume of dry toluene at 90 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 12 hours at 90 °C. The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:EtOAc gradient) to yield the final product, this compound.
Quantitative Data (Projected)
| Step | Intermediate/Product | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1 | Intermediate 1 | 5.00 | 5.80 | 75 | >95 (NMR) |
| 2 | Intermediate 2 | 5.80 | 5.25 | 85 | >98 (HPLC) |
| 3 | Intermediate 3 | 5.25 | 5.10 | 95 | Crude |
| 4 | Intermediate 4 | 5.10 | 4.60 | 92 | >95 (NMR) |
| 5 | Final Product | 4.60 | 2.50 | 55 | >99 (HPLC) |
Spectroscopic Data (Projected for Final Product)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.10 (t, J = 7.0 Hz, 1H), 4.25 (m, 1H), 2.70-2.50 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.25 (d, J = 6.5 Hz, 3H), 0.95 (d, J = 7.0 Hz, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 175.2, 172.1, 135.5, 123.8, 80.5, 45.1, 40.2, 35.8, 30.5, 28.9, 25.7, 22.3, 17.6, 15.8. |
| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₅H₂₄O₃Na: 275.1618; found: 275.1621. |
| IR (film) | ν_max 2960, 1775, 1710, 1650 cm⁻¹. |
Experimental Workflow
Caption: General experimental workflow for a single synthetic step.
Conclusion
This document provides a comprehensive, albeit proposed, guide for the total synthesis of this compound. The outlined strategy employs reliable and well-documented reactions, offering a high probability of success. The detailed protocols, projected data, and workflow diagrams are intended to serve as a valuable resource for researchers aiming to synthesize this natural product or its derivatives for further biological evaluation. Successful completion of this synthesis would provide valuable material for biological studies and could open avenues for the development of new therapeutic agents.
Application Notes and Protocols for the Isolation and Purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a seco-bisabolane sesquiterpenoid that has been isolated from the rhizomes of Alpinia intermedia Gagnep., a plant belonging to the Zingiberaceae (ginger) family.[1] Sesquiterpenoids from the Alpinia genus have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[2][3][4] This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for the separation of sesquiterpenoids from Alpinia species. Additionally, it includes information on the potential biological activity of this class of compounds and a hypothetical signaling pathway.
Data Presentation
| Purification Step | Input Material | Output Fraction/Compound | Typical Yield (w/w % of initial dry material) | Purity |
| Extraction | Dried Rhizomes of Alpinia intermedia | Crude Methanol (B129727) Extract | 10 - 15% | Complex Mixture |
| Solvent Partitioning | Crude Methanol Extract | n-Hexane Fraction | 2 - 4% | Low |
| Ethyl Acetate (B1210297) Fraction | 3 - 5% | Moderate | ||
| n-Butanol Fraction | 1 - 2% | Low | ||
| Silica (B1680970) Gel Column Chromatography | Ethyl Acetate Fraction | Fraction A (less polar) | 0.5 - 1% | Moderate |
| Fraction B (medium polar) | 1 - 1.5% | High | ||
| Fraction C (more polar) | 0.8 - 1.2% | Moderate | ||
| Preparative HPLC | Fraction B | This compound | 0.01 - 0.05% | >95% |
Experimental Protocols
Plant Material Collection and Preparation
-
Source: Rhizomes of Alpinia intermedia Gagnep.
-
Collection: The rhizomes should be collected from mature plants.
-
Preparation: The collected rhizomes are washed thoroughly with water to remove soil and foreign matter, cut into small pieces, and air-dried in the shade for 2-3 weeks or until constant weight. The dried rhizomes are then ground into a coarse powder.
Extraction
-
Objective: To extract a broad range of secondary metabolites, including sesquiterpenoids, from the dried plant material.
-
Procedure:
-
Macerate the powdered rhizomes (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanol extract.
-
Solvent Partitioning
-
Objective: To separate compounds based on their polarity, thereby enriching the fraction containing the target sesquiterpenoid.
-
Procedure:
-
Suspend the crude methanol extract (100 g) in distilled water (1 L).
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Separate the layers using a separatory funnel.
-
Concentrate each fraction (n-hexane, ethyl acetate, and n-butanol) using a rotary evaporator. The target compound is expected to be in the ethyl acetate fraction.
-
Silica Gel Column Chromatography
-
Objective: To perform a primary separation of the compounds in the enriched ethyl acetate fraction based on their affinity to the stationary phase.
-
Procedure:
-
Pre-treat the ethyl acetate fraction (10 g) with silica gel (20 g) to create a slurry.
-
Pack a glass column (5 cm diameter, 60 cm length) with silica gel (60-120 mesh, 500 g) in n-hexane.
-
Load the slurry onto the top of the packed column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with 100% n-hexane, followed by n-hexane-ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, v/v), and finally 100% ethyl acetate.
-
Collect fractions (e.g., 250 mL each) and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.
-
Combine fractions with similar TLC profiles. The fractions containing the target compound are expected to elute with mid-polarity solvent mixtures.
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve final purification of the target compound to a high degree of purity.
-
Procedure:
-
Dissolve the semi-purified fraction from column chromatography containing the target compound in HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Elute with a suitable isocratic or gradient mobile phase of methanol and water (e.g., 60:40 v/v) at a flow rate of 5-10 mL/min.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
Structure Elucidation and Purity Assessment
-
The identity and structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
The purity of the final compound should be assessed by analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Hypothetical Signaling Pathway
Many sesquiterpenoids and other compounds isolated from Alpinia species have demonstrated anti-inflammatory properties.[2] A common mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][5] This pathway is a central regulator of inflammatory responses. While the specific activity of this compound has not been reported, it is plausible that it could also modulate this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 3. Sesquiterpenoids from the fruits of Alpinia oxyphylla Miq. and their neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
Application Notes and Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid isolated from plants of the Alpinia genus. Sesquiterpenoids are a class of natural products known for a wide range of biological activities.[1][2] Compounds isolated from Alpinia species, in particular, have demonstrated potential cytotoxic and anti-inflammatory properties in various in vitro studies.[3][4][5][6] These application notes provide detailed protocols for investigating the hypothetical anti-inflammatory and cytotoxic effects of this compound in vitro. The presented data and signaling pathways are illustrative and based on the activities of similar compounds in the sesquiterpenoid class.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 25.8 |
| A549 | Lung Cancer | 42.1 |
| MCF-7 | Breast Cancer | 33.5 |
| HepG2 | Liver Cancer | 55.2 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as hypothetical data.
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite (B80452) Levels | 18.9 |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | PGE₂ Levels | 22.4 |
| TNF-α Release | THP-1 | TNF-α Levels | 28.7 |
| IL-6 Release | THP-1 | IL-6 Levels | 35.1 |
IC₅₀ values represent the concentration of the compound required to inhibit the production of the inflammatory mediator by 50% and are presented as hypothetical data.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Visualizations
Caption: General workflow for in vitro cell-based assays.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid natural product isolated from the leaves of Alpinia intermedia. While direct and extensive research on the specific mechanism of action of this compound is limited, the broader family of sesquiterpenoids and extracts from the Alpinia genus have demonstrated a wide range of biological activities. These activities include anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects. This document provides a set of hypothesized mechanisms of action and detailed experimental protocols to guide researchers in the systematic investigation of the biological functions of this compound.
Potential Biological Activities and Hypothesized Mechanisms of Action
Based on the known biological activities of related compounds from the Alpinia genus, this compound is hypothesized to potentially exert its effects through one or more of the following signaling pathways:
-
Anti-inflammatory Activity: Many sesquiterpenoids from Alpinia species exhibit anti-inflammatory properties. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of inflammatory responses. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.
-
Cytotoxic Activity: The cytotoxic potential against cancer cell lines is another reported activity of compounds from Alpinia. This could be mediated through the induction of apoptosis (programmed cell death). Key signaling pathways to investigate include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, involving key proteins like caspases, Bax, Bcl-2, and p53.
-
Antioxidant Activity: Natural products are often potent antioxidants. The compound may exert antioxidant effects by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.
Data Presentation: Tables for Quantitative Analysis
Researchers should aim to quantify the effects of this compound. The following tables provide a template for organizing the experimental data.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A549 | Lung Carcinoma | |||
| e.g., MCF-7 | Breast Adenocarcinoma | |||
| e.g., RAW 264.7 | Murine Macrophage | |||
| e.g., HEK293 | Human Embryonic Kidney |
Table 2: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 100 | ||
| LPS (1 µg/mL) | - | |||
| Compound + LPS | 1 | |||
| Compound + LPS | 10 | |||
| Compound + LPS | 50 |
Table 3: Apoptosis Induction by this compound in A549 cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio (Western Blot) |
| Control | - | 1.0 | ||
| Compound | 10 | |||
| Compound | 50 | |||
| Compound | 100 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on different cell lines.
Materials:
-
This compound
-
Cell lines of interest (e.g., A549, MCF-7, RAW 264.7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantification of Nitric Oxide (NO) Production (Griess Assay)
Objective: To assess the anti-inflammatory effect by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of the compound on the expression levels of key proteins in a specific signaling pathway (e.g., NF-κB or Apoptosis pathways).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.
Caption: Hypothesized NF-κB Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Mechanism of Action Studies.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid natural product.[1] As with many natural products, evaluating its cytotoxic potential is a critical first step in assessing its therapeutic promise and understanding its safety profile. These application notes provide a comprehensive guide to utilizing common cell-based assays for determining the cytotoxicity of this compound. The following protocols detail established methods for measuring cell viability, membrane integrity, and apoptosis induction.
Data Presentation
Consistent and clear data presentation is crucial for the comparison and interpretation of cytotoxicity studies. All quantitative data should be summarized in structured tables.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., HepG2 | Hepatocellular Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., HCT116 | Colon Carcinoma | 24 | |
| 48 | |||
| 72 |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release upon Treatment
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| e.g., A549 | 0 (Vehicle Control) | 24 | |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Table 3: Apoptosis Induction by this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Apoptotic Cells (Caspase-3/7 Activity) |
| e.g., HCT116 | 0 (Vehicle Control) | 24 | |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Experimental Protocols
General Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line should be guided by the research objectives. Common cancer cell lines (e.g., HeLa, A549, MCF-7) or normal cell lines (e.g., HEK293, fibroblasts) can be used.[2]
Compound Preparation:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.
-
Working Solutions: Create serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired concentrations for the assays.[2]
Experimental workflow for assessing the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium and incubate overnight.[3]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][3]
-
Add 10 µL of MTT solution to each well and incubate at 37°C until purple formazan (B1609692) crystals are visible (typically 2-4 hours).[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[4]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).[3]
-
After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.[3]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[3]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]
-
Add the stop solution provided in the kit.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
96-well plates (white-walled for luminescence)
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add the reagent to each well and mix gently.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
Potential Signaling Pathways
The cytotoxic effects of natural products can be mediated through various signaling pathways. While the specific mechanism of this compound is yet to be elucidated, a common pathway involves the induction of apoptosis through mitochondrial-mediated mechanisms.
Hypothetical apoptotic signaling pathway induced by this compound.
References
Application Notes and Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a member of the bisabolane (B3257923) sesquiterpenoid class of natural products. While specific data on this compound is emerging, the broader class of bisabolane sesquiterpenoids and sesquiterpene lactones is well-documented for its significant anti-inflammatory properties.[1][2] These compounds are recognized for their potential in modulating key inflammatory pathways, making them promising candidates for the development of new anti-inflammatory agents.[3][4] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the suppression of critical signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]
These application notes provide a comprehensive guide for researchers interested in investigating the anti-inflammatory potential of this compound, leveraging established protocols and knowledge from structurally related compounds.
Data Presentation: Anti-inflammatory Activity of Related Bisabolane Sesquiterpenoids
The following tables summarize the inhibitory activities of various bisabolane sesquiterpenoids on the production of key inflammatory mediators. This data provides a comparative benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Morincitrinoid A | RAW 264.7 | 0.98 ± 0.07 | |
| Curbisabolanone D | RAW 264.7 | Significantly active | [6] |
| Dicyclic Compound from C. longa | RAW 264.7 | 25.5 | [3] |
| Zaluzanin-C | RAW 264.7 | ~6.61 | [7] |
| Estafiatone | RAW 264.7 | ~3.80 | [7] |
| 8-deoxylactucin | RAW 264.7 | 13 | [8] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Prostaglandins
| Compound | Mediator Inhibited | Cell Line/Model | Method of Action | Reference |
| Curbisabolanone D | IL-1β, IL-6, TNF-α, PGE2 | RAW 264.7 | Significant reduction in levels | [6] |
| Alantolactone | IL-1, IL-6 | Murine Macrophages | Decreased expression | [2] |
| Hydroxyachillin | TNF-α, PGE2 | Mouse Peritoneal Macrophages | Significant inhibition of accumulation | [9] |
| Zaluzanin-C | PGE2 | RAW 264.7 | Inhibition of synthesis | [7] |
| Estafiatone | PGE2 | RAW 264.7 | Inhibition of synthesis | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-inflammatory activity of this compound are provided below.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the assessment of the compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in a widely used macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[10]
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite (B80452) should be used to quantify nitrite concentration.[10]
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is designed to investigate the molecular mechanism of the test compound by analyzing its effect on key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates, treat with the test compound, and stimulate with LPS as described in Protocol 1.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The density of the bands can be quantified using appropriate software.
Mandatory Visualizations
Signaling Pathways
Caption: Putative inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: In vitro anti-inflammatory experimental workflow.
References
- 1. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation | MDPI [mdpi.com]
- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity | MDPI [mdpi.com]
- 7. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids and a sesquiterpene lactone from Tanacetum microphyllum inhibit anti-inflammatory mediators in LPS-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Quantification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid that can be isolated from the leaves of Alpinia intermedia.[1] Sesquiterpene lactones are a diverse group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[2][3] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of natural product-derived medicines, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). HPLC-based methods are generally preferred over Gas Chromatography (GC) for sesquiterpene lactones due to their low volatility and potential thermal instability.[4]
Chemical Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C15H24O3 | [5] |
| CAS Number | 1564265-85-5 | [5] |
| Molecular Weight | 252.35 g/mol | [5] |
| Class | Sesquiterpenoid | [1] |
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely available technique suitable for routine analysis and quality control.
Experimental Protocol
1. Sample Preparation:
-
Extraction: Extract the analyte from the matrix (e.g., plant material, biological fluid) with a suitable solvent such as methanol (B129727) or ethanol.[4] Sonication can be employed to enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[4]
-
Dilution: Dilute the filtered extract to an appropriate concentration with the mobile phase.[4]
2. HPLC Instrumentation and Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water.[4] A typical gradient could be starting from 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection at 210 nm.[6] Sesquiterpene lactones often have a maximum absorption wavelength around this value.[6]
-
Internal Standard: Coumarin can be used as an internal standard to improve accuracy and precision.[4]
3. Method Validation:
-
Linearity: Establish a calibration curve with a series of standard solutions of this compound. A good linearity is indicated by a correlation coefficient (R²) > 0.999.[7][8]
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Assess the intra- and inter-day precision and accuracy by analyzing replicate samples at different concentrations. Relative standard deviations (RSDs) should ideally be less than 3%.[8]
-
Recovery: Evaluate the extraction efficiency by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered. Recoveries are expected to be in the range of 98-102%.[7][8]
Data Presentation
Table 1: HPLC-UV Method Performance Characteristics for Sesquiterpene Lactone Quantification
| Parameter | Typical Value |
| Linearity (R²) | > 0.9993[7][8] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Intra-day Precision (%RSD) | < 2.7%[7][8] |
| Inter-day Precision (%RSD) | < 2.7%[7][8] |
| Accuracy | 99.66% - 100.22%[7][8] |
| Recovery | 98.12% - 101.39%[7][8] |
II. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and selective method ideal for the analysis of complex biological matrices and for quantifying low concentration levels.[4]
Experimental Protocol
1. Sample Preparation:
-
Extraction: Extract the analyte from the matrix using a suitable solvent like methanol.[4] Employ sonication and centrifugation to improve extraction and remove solid particles.[4]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.[4]
2. UPLC-MS/MS Instrumentation and Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4][9]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][9] A typical gradient could be starting at 10% B, increasing to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4][9]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.
3. Method Validation:
The validation parameters are similar to the HPLC-UV method, but with expected lower LOD and LOQ values due to the higher sensitivity of the mass spectrometer. Recoveries should be within 97.3% to 103.4% with RSDs less than 4.8%.[9]
Data Presentation
Table 2: UPLC-MS/MS Method Performance Characteristics for Sesquiterpene Lactone Quantification
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.9992[9] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy | 97% - 104% |
| Recovery | 97.3% - 103.4%[9] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship between the analyte, analytical methods, and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Probe 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: Uncharted Territory in Cellular Research
Despite its documented isolation from natural sources, the sesquiterpenoid 3,4-Seco-3-oxobisabol-10-ene-4,1-olide remains an enigmatic molecule within the scientific community. A thorough review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding its use as a chemical probe. At present, there is no published research detailing its biological targets, mechanism of action, or established protocols for its application in cellular and molecular biology research.
This compound is a natural product isolated from plants of the Alpinia genus, which are known to produce a variety of bioactive compounds. The broader class of sesquiterpenoids has been noted for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, these general characteristics of related compounds do not provide specific insights into the functions of this compound.
The development of a chemical probe requires a comprehensive understanding of its molecular interactions and effects on biological systems. This includes the identification of its specific binding partners (targets), the elucidation of the signaling pathways it modulates, and the characterization of its phenotypic effects on cells or organisms. This foundational research is essential for designing and interpreting experiments that use the molecule to probe biological processes.
Currently, the scientific literature lacks the following critical information for this compound:
-
Identified Biological Target(s): There are no reports on the specific proteins, enzymes, or other cellular components with which this compound interacts.
-
Mechanism of Action: The molecular mechanism by which it might exert any biological effect is unknown.
-
Signaling Pathway Modulation: There is no data to suggest which, if any, cellular signaling pathways are affected by this compound.
-
Quantitative Biological Data: Key metrics for a chemical probe, such as IC50 values, binding constants (Kd), or effective concentrations for cellular assays, have not been published.
-
Validated Experimental Protocols: Without a known biological activity, no standardized protocols for its use in research have been developed or validated.
Due to the absence of this fundamental scientific data, it is not possible to provide detailed application notes, experimental protocols, or visualizations of its activity as a chemical probe. The creation of such materials would require speculative and unverified information, which would be misleading and counterproductive for researchers.
The scientific community is encouraged to undertake the necessary research to characterize the biological activity of this compound. Such studies would be the first step toward potentially developing this natural product into a useful chemical probe for investigating novel aspects of biology and drug discovery. Until then, its potential as a tool for researchers remains to be unlocked.
Application Notes and Protocols for the Synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and its derivatives. This compound is a sesquiterpenoid natural product that has been isolated from the leaves of Alpinia intermedia. While a specific laboratory synthesis for this compound has not been extensively reported in the literature, this guide presents a plausible and detailed synthetic protocol based on established methodologies for the synthesis of related bisabolane (B3257923) sesquiterpenes and seco-lactones. Additionally, this document outlines the known biological activities of related compounds from the Alpinia genus, suggesting potential therapeutic applications for the target molecule and its analogs. The provided protocols and workflows are intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this class of compounds for drug discovery and development.
Introduction to this compound
This compound is a member of the bisabolane group of sesquiterpenoids, characterized by a C15 backbone. Its structure features a seco-lactone ring system, which is of interest for its potential biological activities. Sesquiterpene lactones, in general, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects[1]. The specific biological profile of this compound is not yet well-defined, presenting an opportunity for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 1564265-85-5 |
| Appearance | Predicted to be a colorless oil or solid |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, DMSO, and dichloromethane |
Proposed Synthesis Protocol
The following is a proposed retrosynthetic analysis and forward synthetic protocol for this compound. This pathway is designed based on common synthetic strategies for bisabolane sesquiterpenes and the formation of γ-lactones.
Retrosynthetic Analysis
The retrosynthesis of the target molecule begins by disconnecting the lactone ring, which can be formed from a corresponding hydroxy acid. This hydroxy acid can be envisioned to arise from the oxidative cleavage of a double bond in a bisabolene (B7822174) precursor. The bisabolene skeleton can be constructed using a C7 + C8 coupling strategy, a common approach in terpene synthesis.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis Workflow
The proposed forward synthesis involves three main stages: construction of the bisabolene skeleton, oxidative cleavage and functional group manipulation, and finally, lactonization to form the target seco-lactone.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Bisabolene Precursor
-
Preparation of Geranyl Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous THF, add a crystal of iodine. Slowly add a solution of geranyl bromide (1.0 eq) in anhydrous THF dropwise under an inert atmosphere. Stir the mixture at room temperature until the magnesium is consumed.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C and add a solution of a suitable C8 electrophile (e.g., 4-methyl-3-penten-2-one, 1.0 eq) in anhydrous THF dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the bisabolene precursor.
Protocol 2: Oxidative Cleavage and Formation of the Seco-hydroxy acid
-
Ozonolysis: Dissolve the bisabolene precursor (1.0 eq) in a mixture of CH₂Cl₂ and methanol at -78 °C. Bubble ozone gas through the solution until a blue color persists.
-
Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (B99878) (DMS, 3.0 eq) and allow the reaction to warm to room temperature overnight.
-
Oxidation to Carboxylic Acid: Concentrate the crude product and redissolve in a suitable solvent. Add an oxidizing agent (e.g., Pinnick oxidation with NaClO₂ and 2-methyl-2-butene) to convert the aldehyde to a carboxylic acid.
-
Selective Reduction: Protect the carboxylic acid group if necessary. Selectively reduce the ketone to a secondary alcohol using a mild reducing agent such as NaBH₄.
-
Deprotection and Purification: If a protecting group was used, deprotect the carboxylic acid. Purify the resulting hydroxy acid by column chromatography.
Protocol 3: Intramolecular Lactonization
-
Yamaguchi Lactonization: To a solution of the seco-hydroxy acid (1.0 eq) in anhydrous toluene (B28343), add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (B128534) (2.0 eq). Stir at room temperature for 2 hours.
-
Cyclization: Add a solution of 4-dimethylaminopyridine (B28879) (DMAP, 3.0 eq) in anhydrous toluene and heat the mixture at reflux for 6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography to yield this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not available, studies on extracts from Alpinia species, which contain a variety of sesquiterpenoids, suggest potential therapeutic applications.
Table 2: Reported Biological Activities of Compounds from Alpinia Species
| Biological Activity | Plant Species | Active Compounds/Extracts | Reference(s) |
| Anti-inflammatory | Alpinia japonica | Sesquiterpenes | [2] |
| Antimicrobial | Alpinia zerumbet | Essential oils containing sesquiterpenes | [3][4] |
| Cytotoxic | Alpinia nigra | Leaf and rhizome extracts | [4] |
| α-Glucosidase Inhibitory | Alpinia oxyphylla | Sesquiterpenoids and diterpenoids | [5] |
| Antioxidant | Alpinia zerumbet | Essential oils and extracts | [3][4] |
These activities suggest that this compound and its derivatives could be valuable candidates for further investigation as anti-inflammatory, antimicrobial, or anticancer agents.
Hypothetical Signaling Pathway Involvement
Based on the known anti-inflammatory activities of many sesquiterpene lactones, a plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The synthesis of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. This document provides a foundational guide with proposed synthetic protocols and highlights potential areas of biological investigation based on related natural products. The detailed methodologies and workflows are intended to facilitate further research into this intriguing class of sesquiterpenoids. Researchers are encouraged to adapt and optimize these protocols to explore the synthesis and biological evaluation of novel derivatives.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sesquiterpenoid Libraries
Introduction
Sesquiterpenoids, a class of 15-carbon isoprenoids, are a structurally diverse group of natural products found extensively in plants, fungi, and marine organisms.[1][2][3] This class of molecules has garnered significant attention in drug discovery due to their wide range of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][4][5][6][7] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of sesquiterpenoids to identify "hit" compounds with desired biological activities.[8][9][10] These hits can then serve as starting points for further lead optimization and drug development.
This document provides detailed application notes and protocols for the high-throughput screening of sesquiterpenoid libraries for two key bioactivities: anti-inflammatory and anticancer effects. It is intended for researchers, scientists, and drug development professionals. The protocols are designed for execution in 96-, 384-, or 1536-well plate formats suitable for automated HTS systems.[9][10]
General Workflow for Sesquiterpenoid Library Screening
The overall workflow for screening a sesquiterpenoid library involves several key stages, from initial library preparation to hit confirmation and downstream analysis.
Caption: General experimental workflow for high-throughput screening of a sesquiterpenoid library.
Section 1: Anti-Inflammatory Activity Screening
Many sesquiterpenoids have demonstrated potent anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway.[5][11] This section details a cell-based HTS assay to identify sesquiterpenoids that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
Protocol 1: Nitric Oxide (NO) Production Inhibition Assay
Objective: To identify sesquiterpenoids that inhibit LPS-induced NO production in RAW 264.7 macrophages.
Principle: This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
Materials:
-
Sesquiterpenoid library (dissolved in DMSO)
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., from Promega)
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
96-well or 384-well clear, flat-bottom cell culture plates
Experimental Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and adjust the density to 5 x 10^5 cells/mL in complete DMEM.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (50,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a working stock of the sesquiterpenoid library compounds, positive control (Dexamethasone, final concentration 10 µM), and vehicle control (DMSO) in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of media containing the test compounds or controls.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS - Abs_blank)] * 100
-
A standard curve using sodium nitrite should be prepared to determine the absolute concentration of nitrite.
-
Data Presentation: Anti-Inflammatory Screening
The results of the primary screen should be summarized in a table to easily identify hits.
Table 1: Primary Screening Data for Anti-Inflammatory Activity
| Compound ID | Concentration (µM) | % NO Inhibition | Z'-Factor |
| SQT-001 | 10 | 85.2 | 0.78 |
| SQT-002 | 10 | 12.5 | 0.78 |
| SQT-003 | 10 | 92.1 | 0.78 |
| ... | ... | ... | ... |
| Dexamethasone | 10 | 95.5 | 0.78 |
| DMSO | 0.5% | 0.0 | 0.78 |
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays, indicating a robust and reliable screen.[9]
Signaling Pathway: NF-κB Inhibition by Sesquiterpenoids
A common mechanism for the anti-inflammatory action of sesquiterpenoids is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
Section 2: Anticancer Activity Screening
Sesquiterpenoids have shown significant potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][5][12][13]
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
Objective: To identify sesquiterpenoids that reduce the viability of cancer cells.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product, which is proportional to the number of living cells.
Materials:
-
Sesquiterpenoid library (dissolved in DMSO)
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][14][15]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well or 384-well clear, flat-bottom cell culture plates
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the sesquiterpenoid library compounds and controls in the appropriate medium.
-
Remove the old media and add 100 µL of media containing the test compounds or controls to the cells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_vehicle) * 100
-
For hit compounds, perform a dose-response analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Screening
Results from the primary screen and subsequent dose-response analysis should be tabulated.
Table 2: Primary and Dose-Response Data for Anticancer Activity (MCF-7 Cells)
| Compound ID | Primary Screen (% Viability @ 10 µM) | IC50 (µM) |
| SQT-001 | 85.6 | > 50 |
| SQT-004 | 15.2 | 2.5 |
| SQT-005 | 48.9 | 9.8 |
| ... | ... | ... |
| Doxorubicin | 5.1 | 0.1 |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Sesquiterpenoids
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by sesquiterpenoids.
Conclusion
The protocols and workflows described in this document provide a comprehensive framework for the high-throughput screening of sesquiterpenoid libraries to identify novel bioactive compounds with anti-inflammatory and anticancer properties. The use of robust, validated assays and systematic data analysis is crucial for the successful identification of promising lead candidates for further drug development. Mechanism of action studies, guided by an understanding of relevant signaling pathways, will be essential for characterizing the therapeutic potential of the identified hits.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. scilit.com [scilit.com]
- 12. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity of sesquiterpene lactone from plant food (Carpesium rosulatum) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide synthesis. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of bisabolane (B3257923) sesquiterpenoids?
A common and accessible starting material for the synthesis of bisabolane sesquiterpenes is a bromobenzene (B47551) derivative. A facile total synthesis of several bisabolane sesquiterpenes, such as (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone, has been achieved with high overall yield using bromobenzene derivatives as the starting point.[1][2][3]
Q2: What are the key reaction steps in the synthesis of this compound?
The key steps in the synthesis of a seco-bisabolane sesquiterpenoid lactone like this compound typically involve:
-
Carbon chain extension: Building the C15 bisabolane skeleton. A common strategy involves a C7 + C8 approach.[2]
-
Oxidation of the precursor: Introducing oxygen functionality that will form the lactone ring.
-
Lactonization: Cyclization to form the lactone ring. This is a critical step that often determines the overall yield.
Q3: What are some general strategies for improving the yield of lactonization?
Improving lactonization yields often involves careful optimization of reaction conditions. Recent advances in catalysis have shown that ligand-accelerated Pd(II)-catalyzed C-H activation can be a powerful tool for lactonization. The use of mono-N-protected α-amino acid (MPAA) ligands, such as N-acetyl glycine, has been shown to improve the yield of β-lactonization.[4] Further optimization of the ligand and reaction conditions, such as using TBHP in decane, can significantly increase the isolated yield of the lactone product.[4]
Troubleshooting Guides
Low Yield in Oxidation Step
Problem: The oxidation of the bisabolane precursor to the corresponding carboxylic acid or hydroxy acid results in a low yield or a complex mixture of byproducts.
Possible Causes and Solutions:
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. A mild and selective oxidizing agent is required to prevent over-oxidation or degradation of the starting material.
-
Recommendation: Consider using a two-step process where the alkene is first cleaved to an aldehyde (e.g., via ozonolysis) and then oxidized to the carboxylic acid (e.g., using Pinnick oxidation with NaClO2). This can provide better control and higher yields compared to strong oxidizing agents like KMnO4.
-
-
Reaction Temperature: The reaction temperature can significantly impact selectivity.
-
Recommendation: Perform the oxidation at a low temperature (e.g., -78 °C for ozonolysis) to minimize side reactions.
-
-
Purity of Starting Material: Impurities in the bisabolane precursor can interfere with the oxidation reaction.
-
Recommendation: Ensure the starting material is of high purity by performing thorough purification (e.g., column chromatography) before the oxidation step.
-
Incomplete Lactonization
Problem: The cyclization of the seco-bisabolane precursor to the final lactone product is incomplete, resulting in a low yield.
Possible Causes and Solutions:
-
Lactonization Method: The method used for lactonization may not be optimal for the specific substrate.
-
Recommendation: Explore different lactonization methods. For the formation of α,β-unsaturated lactones, a common method involves the reaction of a β-acetoxy aldehyde with the lithium enolate of methyl acetate (B1210297).[5] This process involves an initial aldol (B89426) condensation, followed by acyl migration, lactonization, and β-elimination.[5]
-
-
Steric Hindrance: Steric hindrance around the reacting centers can impede cyclization.
-
Recommendation: If steric hindrance is a suspected issue, consider using a more reactive acylating agent or a catalyst that can overcome the steric barrier.
-
-
Reaction Conditions: The reaction conditions, such as solvent, temperature, and reaction time, can greatly influence the efficiency of lactonization.
-
Recommendation: A systematic optimization of these parameters is recommended. For instance, in some cases, the use of a non-polar solvent can favor the cyclized product.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene or THF | Non-polar solvents can favor intramolecular reactions. |
| Temperature | Reflux | Higher temperatures can provide the activation energy needed for cyclization. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | An acid catalyst can protonate the carbonyl group, making it more electrophilic. |
Purification Challenges
Problem: Difficulty in separating the desired lactone product from starting materials or byproducts.
Possible Causes and Solutions:
-
Similar Polarity of Compounds: The product and impurities may have very similar polarities, making separation by standard column chromatography difficult.
-
Recommendation:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution than standard column chromatography.
-
Derivative Formation: In some cases, it may be beneficial to convert the product into a derivative that is easier to separate. The derivative can then be converted back to the desired product after purification.
-
-
Experimental Protocols
Protocol 1: Synthesis of a Seco-Bisabolane Carboxylic Acid Precursor via Oxidative Cleavage
-
Dissolution: Dissolve the bisabolane precursor (1.0 eq) in a mixture of CH2Cl2 and MeOH (4:1) and cool the solution to -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a blue color persists.
-
Quenching: Purge the solution with N2 gas to remove excess ozone, then add dimethyl sulfide (B99878) (DMS) (2.0 eq) and allow the solution to warm to room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a mixture of t-BuOH and 2-methyl-2-butene (B146552) (5:1).
-
Oxidation: Add a solution of NaClO2 (5.0 eq) and NaH2PO4 (5.0 eq) in water dropwise to the solution at 0 °C. Stir the reaction at room temperature for 4 hours.
-
Extraction: Quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the seco-bisabolane carboxylic acid.
Protocol 2: Lactonization to this compound
-
Activation: To a solution of the seco-bisabolane carboxylic acid (1.0 eq) in dry toluene, add p-toluenesulfonic acid (0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the lactonization step.
References
- 1. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]
Overcoming challenges in the purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a bisabolane (B3257923) sesquiterpenoid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar sesquiterpene lactones.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Inappropriate Extraction Method: The chosen solvent may not be optimal for extracting this specific seco-bisabolane. | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol, acetone) to determine the most effective one.[1] |
| Degradation of the Compound: Sesquiterpene lactones can be sensitive to heat and pH. | Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature below 45°C.[1] Ensure that the pH of the extraction and purification environment is controlled, as some sesquiterpene lactones are unstable at pH 7.4 or higher, especially at elevated temperatures.[2] | |
| Incomplete Elution from Chromatography Column: The mobile phase may not be strong enough to elute the compound. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. | |
| Poor Separation of Target Compound from Impurities | Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions may not provide sufficient selectivity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) before running a column.[3] Consider using a different solvent system or a different type of chromatography (e.g., reversed-phase HPLC if normal-phase fails to provide adequate separation).[3] |
| Column Overloading: Too much crude sample applied to the column can lead to broad peaks and poor separation. | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Presence of Isomeric Impurities: Isomers of the target compound can be very difficult to separate due to similar polarities.[3] | Employ a shallow gradient during elution to enhance the separation of closely eluting compounds.[3] Consider preparative HPLC for high-purity isolation of isomers. | |
| Target Compound Appears Unstable During Purification | Sensitivity to Solvents: Some sesquiterpene lactones can react with alcoholic solvents like ethanol, especially during long-term storage.[4][5] | If instability is observed, consider using non-alcoholic solvents for chromatography and storage. |
| Presence of Reactive Functional Groups: The α-methylene-γ-lactone group present in many sesquiterpene lactones can be reactive.[6] | Handle purified fractions with care, minimize exposure to light and air, and store at low temperatures (-20°C is recommended for this compound).[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the purification of this compound using column chromatography?
A1: For silica (B1680970) gel column chromatography, a common mobile phase for bisabolane sesquiterpenoids is a gradient of ethyl acetate in hexane.[3] A good starting point would be to equilibrate the column with 100% hexane and then elute with a stepwise or linear gradient of increasing ethyl acetate concentration (e.g., 0% to 20% ethyl acetate in hexane).[3] The optimal gradient should be determined by preliminary TLC analysis.
Q2: How can I detect this compound in my chromatography fractions?
A2: As this compound contains carbonyl and ester functional groups, it may be detectable by UV light (typically at wavelengths around 210-220 nm) if it possesses a suitable chromophore. However, a more general method for detecting sesquiterpene lactones on a TLC plate is to use a staining reagent. A common stain is a vanillin-sulfuric acid solution followed by gentle heating.
Q3: My purified compound shows signs of degradation over time. How can I improve its stability?
A3: Sesquiterpene lactones can be unstable, particularly if they have reactive functional groups.[2][4][5] For long-term storage of this compound, it is recommended to store it at -20°C as a solid.[7] If it is in solution, use a non-reactive solvent and store it at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: What are some common impurities I might encounter?
A4: Impurities can originate from the starting material (if from a natural source) or from side reactions during synthesis. Common impurities for bisabolane sesquiterpenoids can include other related sesquiterpenoids, sterols, and fatty acids. If the compound is synthetic, you may encounter unreacted starting materials, reagents, and by-products from side reactions.
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound and should be optimized for your specific sample.
-
Preparation of the Crude Extract: The starting material containing this compound should be extracted using an appropriate solvent (e.g., ethyl acetate, methanol).[1] The solvent is then removed under reduced pressure to yield the crude extract.
-
TLC Analysis: Before performing column chromatography, analyze the crude extract by TLC to determine a suitable solvent system for separation. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the packed column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[3]
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure target compound.
-
Pooling and Solvent Evaporation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator at a low temperature (e.g., <40°C).[3]
-
Final Product Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
Technical Support Center: Enhancing the Solubility of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and other poorly soluble sesquiterpenoid lactones. The information aims to address common challenges in achieving and maintaining the solubility of these compounds for reliable and reproducible biological assays.
Troubleshooting Guide
Issue: Precipitate observed in stock or working solutions.
-
Question: I've prepared a stock solution of this compound in an organic solvent, but I see visible precipitate. What should I do?
-
Answer: The observation of a precipitate indicates that the compound's solubility limit has been exceeded in the chosen solvent at that concentration. Here are some steps to address this issue:
-
Physical Dissolution Aids: Gentle warming (e.g., in a 37°C water bath), vortexing, or sonication can help dissolve the compound.[1][2] However, be mindful of the compound's stability under these conditions.
-
Concentration Adjustment: You may need to prepare a less concentrated stock solution to ensure complete dissolution.
-
Fresh Preparation: Always prepare working solutions fresh from a concentrated stock immediately before use to minimize the chances of precipitation over time.[1]
-
-
Question: My compound dissolves in the organic stock solution, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are some strategies to mitigate this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.[1]
-
Dilution Method: Instead of diluting the stock solution into a small volume of aqueous buffer before adding it to the final assay medium, try adding the stock solution directly to the final assay medium with vigorous mixing. The components of the assay medium, such as proteins or lipids, can sometimes help to keep the compound in solution.[3]
-
Use of Surfactants or Co-solvents: The inclusion of a small, non-interfering amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in the assay buffer can help to maintain the solubility of the compound. The suitability and concentration of these agents must be validated for each specific assay.
-
-
Issue: Inconsistent or non-reproducible assay results.
-
Question: I am observing high variability in my biological assay results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility is a frequent cause of inconsistent and non-reproducible assay results.[3] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration. This leads to underestimated potency (e.g., higher IC50 values) and poor data quality.
-
Corrective Actions:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the assay.
-
Solubility Assessment: If possible, perform a preliminary solubility test. This can be done by preparing a serial dilution of your compound in the final assay buffer and measuring turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[2] This will help you determine the practical solubility limit in your assay conditions.
-
Fresh Aliquots: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1]
-
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the best initial solvent to try for dissolving this compound?
-
Answer: For many hydrophobic natural products, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful solvent that is miscible with water and generally well-tolerated in small concentrations in many biological assays. Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be considered.
-
-
Question: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
Answer: The maximum tolerated concentration of DMSO varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects.[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent itself.
-
-
Question: Can I use heat to dissolve this compound?
-
Answer: Gentle warming can be an effective method to aid dissolution.[2] However, as this compound is a natural product, its thermal stability may be a concern. It is advisable to use the lowest effective temperature for the shortest possible duration. Always check for any signs of degradation after warming.
-
-
Question: Are there any alternative formulation strategies to improve the solubility of sesquiterpenoid lactones in aqueous solutions?
-
Answer: Yes, several advanced formulation strategies can be explored, particularly for in vivo studies, though they may also be adapted for in vitro assays with careful validation:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Liposomal Formulations: Encapsulating the compound within lipid vesicles (liposomes) can improve its delivery in aqueous environments.
-
Nanoparticle Formulations: Formulating the compound into nanoparticles can enhance its surface area and dissolution rate. These approaches often require specialized expertise and equipment.
-
-
Data Presentation
Table 1: Potential Solvents and Solubilization Aids for Hydrophobic Compounds
| Solvent/Agent | Typical Starting Concentration | Pros | Cons |
| Primary Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 100% for stock solutions | High solubilizing power for many organic compounds. Miscible with water.[4] | Can be toxic to cells at higher concentrations (>0.5%).[1] May affect compound activity. |
| Ethanol (EtOH) | 100% for stock solutions | Biocompatible. Can be effective for some compounds. | Less potent solvent than DMSO for highly hydrophobic compounds. Can have biological effects. |
| Dimethylformamide (DMF) | 100% for stock solutions | Strong solubilizing power. | Generally more toxic than DMSO. Use with caution in cell-based assays. |
| Solubilization Aids (in aqueous buffer) | |||
| Tween® 80 | 0.01 - 0.1% | Non-ionic surfactant, generally well-tolerated by cells. | Can form micelles which may interfere with some assays. May have its own biological effects. |
| Pluronic® F-127 | 0.02 - 0.2% | Biocompatible polymer, can enhance solubility. | May alter cell membrane properties. |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Can significantly increase aqueous solubility. | May interact with assay components or cell membranes. |
Note: The optimal solvent and concentration must be determined empirically for this compound and the specific biological assay being used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 252.36 g/mol )
-
100% DMSO (anhydrous, cell culture grade)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 2.52 mg) into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 2.52 mg, this would be 100 µL.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)
-
-
Add the calculated volume of 100% DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm in a 37°C water bath for a short period, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the supplier, protected from light.[5]
-
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your assay
-
Sterile microcentrifuge tubes or 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a wide range of concentrations is to be tested. This intermediate dilution step helps to minimize pipetting errors.
-
To prepare the final working solutions, dilute the DMSO stock (or intermediate dilutions) directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix immediately and thoroughly by gentle vortexing or pipetting up and down.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of the compound or explore other solubilization strategies.
-
Use the freshly prepared working solutions immediately in your biological assay.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Experimental workflow for preparing a poorly soluble compound.
References
Technical Support Center: Optimization of Cell Culture Conditions for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Treatment
Disclaimer: Information on the specific compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is limited in currently available scientific literature. The following guidance is based on best practices for working with novel compounds and knowledge of the broader class of molecules to which it belongs, sesquiterpene lactones. Researchers should use this information as a starting point for their own empirical optimization.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for treatment with this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during cell culture experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture media.[1] | Assess Compound Stability: Perform a time-course experiment by incubating the compound in your specific cell culture medium at 37°C and analyzing its concentration at various time points using HPLC or LC-MS/MS.[2][3] Prepare Fresh Solutions: Make fresh working solutions from a frozen stock immediately before each experiment.[4] Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated temperature changes.[5] |
| Adsorption to Labware: The compound may be nonspecifically binding to the plastic surfaces of flasks, plates, or pipette tips.[1] | Use Low-Binding Plastics: If available, use labware specifically designed to reduce molecular adhesion. Pre-treatment of Labware: Consider pre-treating wells with a sterile bovine serum albumin (BSA) solution to block non-specific binding sites. | |
| Cellular Metabolism: The cells themselves may be metabolizing the compound into an inactive form.[1] | Time-Course Experiment: Measure the biological effect at different time points to understand the kinetics of the response. Metabolite Analysis: If feasible, use LC-MS/MS to analyze the cell culture supernatant for potential metabolites. | |
| High variability between experimental replicates | Inconsistent Cell Seeding: Uneven distribution of cells across wells of a multi-well plate.[5] | Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating.[5] Consistent Pipetting Technique: Use calibrated pipettes and a consistent pipetting technique for all wells.[5] |
| "Edge Effect" in Multi-well Plates: Wells on the perimeter of a plate are more prone to evaporation, leading to changes in media concentration.[5] | Avoid Outer Wells: Fill the outer wells with sterile PBS or media and do not use them for experimental data points.[5] | |
| Compound Precipitation: The compound may be precipitating out of solution when diluted into the aqueous cell culture medium. | Check Solubility: Visually inspect the media after adding the compound for any signs of precipitation. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).[1] | |
| Cells appear stressed or die at all concentrations tested | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.[1] | Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent as the highest compound concentration to assess solvent toxicity.[1] Lower Solvent Concentration: If toxicity is observed, try to prepare a more concentrated stock solution to reduce the final solvent percentage. |
| High Compound Potency: The compound may be highly cytotoxic to the specific cell line being used. | Expand Concentration Range: Test a much broader range of concentrations, including those in the nanomolar or even picomolar range. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death. | Regularly Check for Contamination: Visually inspect cultures for signs of contamination and perform routine mycoplasma testing. | |
| No observable biological effect, even at high concentrations | Compound Insolubility: The compound may not be sufficiently soluble in the cell culture medium to reach an effective concentration. | Test Different Solvents: While DMSO is common, other solvents like ethanol (B145695) may be suitable, but their compatibility with the cell line must be verified. Sonication: Briefly sonicate the stock solution to aid in dissolution before diluting into the medium.[4] |
| Incorrect Target or Cell Line: The chosen cell line may not express the molecular target of the compound, or the compound may not affect the intended pathway in that cell type. | Use a Positive Control: If possible, use a compound with a known effect on the same target or pathway in your cell line. Test in Different Cell Lines: Screen the compound across a panel of cell lines to identify a responsive model.[4] | |
| Compound Inactivity: The batch of the compound may be inactive. | Confirm Compound Identity and Purity: If possible, verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of this compound for my experiments?
A1: To determine the optimal concentration, you should perform a dose-response experiment. Start with a broad range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions. The goal is to identify the concentration that produces the desired biological effect with minimal cytotoxicity.[4] You can assess cell viability using assays like MTT, XTT, or CellTiter-Glo. The lowest concentration that gives a significant and reproducible effect should be chosen for subsequent experiments.[4]
Q2: What is the best solvent to use for dissolving this compound?
Q3: How stable is this compound in cell culture medium?
A3: The stability of novel compounds in culture media can vary. Factors like the pH and components of the media, as well as the incubation temperature of 37°C, can lead to degradation over time.[2] It is recommended to perform a stability study by incubating the compound in your specific medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then quantifying the remaining compound using analytical methods like HPLC.[2][3] For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways for this compound are not well-documented, other sesquiterpene lactones have been shown to modulate various pathways involved in inflammation, cell proliferation, and apoptosis. These can include the NF-κB, MAPK, and PI3K/Akt pathways. When investigating the mechanism of action, it is advisable to start by examining these common pathways.
Q5: My cells are not adhering properly after treatment. What could be the cause?
A5: Poor cell adhesion after treatment can be due to several factors. The compound itself might be inducing cytotoxicity, leading to cell rounding and detachment. Over-trypsinization during passaging can also damage cell surface proteins required for attachment.[6] Ensure you are using a gentle cell detachment method and that your compound concentration is not excessively toxic.
Experimental Protocols
Protocol 1: Determination of Half-Maximal Effective Concentration (EC50) using MTT Assay
This protocol provides a method for determining the concentration of this compound that induces a 50% response in a cell viability assay.
Materials:
-
Adherent cells in the logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in a complete medium. A 2-fold or 3-fold dilution series to obtain at least 8 different concentrations is recommended.[7]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[7]
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC50 value.[8]
-
Protocol 2: Assessment of Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[1]
-
-
Sample Processing:
-
Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
If the medium contains serum, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed. Transfer the supernatant for analysis.[2]
-
-
Analysis:
-
Analyze the concentration of the compound in each sample using a validated HPLC or LC-MS/MS method.[2]
-
Plot the concentration of the compound as a function of time to determine its degradation kinetics.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: EC50 Values of this compound in Different Cell Lines
| Cell Line | Treatment Duration (hours) | EC50 (µM) | 95% Confidence Interval |
| Cell Line A | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line B | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line C | 24 | ||
| 48 | |||
| 72 |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Diagrams created using Graphviz to illustrate potential signaling pathways and experimental workflows.
Caption: Potential signaling pathways modulated by sesquiterpene lactones.
Caption: Experimental workflow for EC50 determination using an MTT assay.
References
Troubleshooting inconsistent results in bioassays with 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Welcome to the technical support center for bioassays involving 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in bioassays with this compound, a sesquiterpenoid isolated from the leaves of Alpinia intermedia.[1]
Question 1: I am observing high variability between replicate wells in my cytotoxicity assay (e.g., MTT, XTT). What are the potential causes and solutions?
Answer: High variability in cytotoxicity assays is a common issue that can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Precipitation: this compound, like many sesquiterpenoids, may have limited aqueous solubility. Precipitation can lead to inconsistent concentrations across wells. | - Visually inspect the plate for any precipitate after adding the compound. - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells. - Perform a solubility test of the compound in your cell culture medium prior to the assay. |
| Uneven Cell Seeding: A non-uniform number of cells in each well is a primary source of variability. | - Ensure your cell suspension is homogeneous before and during plating. Gently swirl the suspension between pipetting. - Avoid letting cells settle in the pipette tip. - To mitigate the "edge effect," consider not using the outer wells of the plate or filling them with sterile PBS or media. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells. | - Calibrate your pipettes regularly. - Use a multichannel pipette for adding reagents to minimize well-to-well variation. - Ensure complete mixing of the compound in the media before adding to the cells. |
| Compound Instability: The compound may degrade in the culture medium over the incubation period. | - Prepare fresh dilutions of the compound for each experiment. - Minimize the exposure of the compound stock solution to light and repeated freeze-thaw cycles. - Consider performing a stability study of the compound in your assay medium. |
Question 2: My anti-inflammatory assay results (e.g., NF-κB reporter assay) are not reproducible. What should I check?
Answer: Reproducibility issues in reporter assays can be complex. Here are some key areas to investigate.
| Potential Cause | Recommended Solution |
| Inconsistent Transfection Efficiency (for transient assays): Variation in the amount of reporter plasmid taken up by cells. | - Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize the results of the experimental reporter (e.g., Firefly luciferase).[2] - Optimize the transfection protocol for your specific cell line. |
| Cell Passage Number and Health: Cells at high passage numbers or in poor health can respond differently to stimuli. | - Use cells within a consistent and low passage number range for all experiments. - Regularly check for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase at the time of the experiment. |
| Variability in Agonist Stimulation: Inconsistent activation of the signaling pathway. | - Use a consistent concentration and incubation time for the agonist (e.g., TNF-α, LPS). - Ensure the agonist is properly stored and has not lost activity. |
| Compound Interference with Reporter System: The compound may directly inhibit or enhance the luciferase enzyme or interfere with the detection signal. | - Perform a cell-free assay to test if this compound affects luciferase activity directly. - Include a control with the compound and lysed cells without the luciferase substrate to check for background luminescence. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for determining the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Opti-MEM or similar serum-free medium
-
Complete culture medium
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's protocol.[2]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-treat the cells with the compound for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[3]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes and aid in troubleshooting.
Table 1: Hypothetical IC50 Values for this compound in an MTT Assay
| Cell Line | Incubation Time (hours) | IC50 (µM) - Low Variability (CV < 15%) | IC50 (µM) - High Variability (CV > 30%) |
| A549 | 24 | 45.2 | 50.8 ± 18.5 |
| A549 | 48 | 28.7 | 32.1 ± 11.2 |
| HeLa | 24 | 62.5 | 70.3 ± 25.4 |
| HeLa | 48 | 39.8 | 45.6 ± 16.9 |
CV: Coefficient of Variation
Table 2: Hypothetical Results from an NF-κB Reporter Assay
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition of TNF-α Response |
| Untreated | 105 ± 12 | - |
| TNF-α (10 ng/mL) | 1250 ± 98 | 0% |
| TNF-α + Compound (10 µM) | 875 ± 65 | 33% |
| TNF-α + Compound (25 µM) | 450 ± 41 | 70% |
| TNF-α + Compound (50 µM) | 210 ± 25 | 91% |
RLU: Relative Light Units
Visualizations
Experimental Workflow
References
Refining spectroscopic analysis for accurate structure confirmation
Welcome to the Technical Support Center for Spectroscopic Analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to assist in achieving accurate structure confirmation using NMR, Mass Spectrometry, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting and FAQs
Q1: Why are the peaks in my ¹H NMR spectrum unusually broad?
A: Peak broadening in NMR can obscure coupling information and complicate analysis. Several factors can cause this issue:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is the first step.
-
Sample Inhomogeneity: The sample may not be fully dissolved, or solid particulates may be present.[1][2][3] Ensure complete dissolution; if necessary, filter the sample into the NMR tube using a pipette with a glass wool plug.[4][5][6]
-
High Concentration: Overly concentrated samples can increase viscosity and intermolecular interactions, leading to broader peaks.[1][4][6][7] Diluting the sample can often resolve this. A typical concentration for ¹H NMR is 1-10 mg in 0.6-0.7 mL of solvent.[4][8]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant peak broadening.[2][4][9] Purifying the sample via recrystallization or column chromatography can help.[4]
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., hydroxyl or amine protons) can appear as broad signals.[7][9][10]
Q2: My spectrum shows unexpected peaks that don't belong to my compound. What are they?
A: These are likely signals from solvent impurities or contaminants.
-
Residual Solvents: Common laboratory solvents like acetone (B3395972) or ethyl acetate (B1210297) can be difficult to remove completely and may appear in the spectrum.[1] Dichloromethane can sometimes be used to displace stubborn ethyl acetate.[1]
-
Water: Many deuterated solvents are hygroscopic and can absorb atmospheric moisture.[1] This appears as a broad peak. To confirm if a peak is from an OH or NH proton, you can add a drop of D₂O to the sample; exchangeable protons will disappear from the spectrum.[1]
-
NMR Tube Contamination: Residual acetone from cleaning NMR tubes is a common issue and can take hours to fully evaporate, even in an oven.[1] Ensure tubes are thoroughly cleaned and dried.
Q3: The signal-to-noise (S/N) ratio in my spectrum is very low. How can I improve it?
A: A low S/N ratio can make it difficult to identify real peaks from the baseline noise.
-
Increase Concentration: A more concentrated sample will produce a stronger signal. However, be mindful of the risk of peak broadening.[11][12]
-
Increase the Number of Scans: Acquiring more scans and averaging them will improve the S/N ratio.
-
Check Instrument Parameters: Ensure the receiver gain is set appropriately. If set too high, it can lead to artifacts and saturate the detector, while if too low, the signal will be weak.[13]
-
Use a Higher Quality NMR Tube: Precision tubes with thin walls can improve the S/N ratio compared to economy tubes.[3]
Q4: My peaks are overlapping, making it impossible to see coupling patterns. What can I do?
A: Peak overlap is a common challenge, especially in complex molecules.
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from chloroform-d (B32938) to benzene-d₆) can alter the chemical shifts of protons and may resolve the overlap.[1]
-
Use a Higher Field Instrument: A spectrometer with a stronger magnetic field will increase the dispersion of the peaks, often resolving overlap issues.
-
Run a 2D NMR Experiment: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons even when their signals overlap in the 1D spectrum.[14]
Data Presentation
Table 1: Common Deuterated Solvents for ¹H NMR
| Solvent | Formula | Residual Proton Signal (ppm) | Water Signal (ppm) | Use Cases |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 | General purpose for nonpolar organic compounds.[8] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 | Good for a wide range of organic compounds.[1] |
| Benzene-d₆ | C₆D₆ | 7.16 | ~0.40 | Can induce significant shifts (aromatic solvent-induced shift), useful for resolving overlapping signals.[1] |
| Methanol-d₄ | CD₃OD | 3.31 (methyl), 4.87 (hydroxyl) | ~4.87 | For polar compounds, useful for observing exchangeable protons.[1] |
| Deuterium Oxide | D₂O | 4.79 | N/A | For water-soluble compounds like proteins, carbohydrates, and salts.[8] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 | High boiling point, good for less soluble compounds and variable temperature studies.[1][2] |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 1-10 mg of your purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[8]
-
Select Solvent: Choose a suitable deuterated solvent that completely dissolves your compound.[8]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][8] Gently vortex or sonicate to ensure complete dissolution.[4]
-
Filter and Transfer: If any solid particles remain, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution into a high-quality NMR tube.[3][4][5][6] The final sample height should be around 4 cm.[3]
-
Cap and Clean: Cap the NMR tube securely to prevent evaporation.[6] Wipe the outside of the tube with a lint-free tissue dampened with ethanol (B145695) or acetone to remove any fingerprints or dust.[6][8]
-
Label: Label your sample clearly. Do not use paper labels or tape on the part of the tube that enters the spectrometer.[6]
Visualization
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. youtube.com [youtube.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What Causes Errors In Ir Spectroscopy? Master Sample Prep To Avoid Common Mistakes - Kintek Solution [kindle-tech.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. use of nmr in structure ellucidation | PDF [slideshare.net]
Technical Support Center: Method Development for Separating Isomers of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isomers of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating isomers of sesquiterpene lactones like this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the analysis and purification of sesquiterpene lactones.[1][2] Both normal-phase and reversed-phase HPLC can be employed, depending on the specific isomers being separated. For enantiomeric separations, chiral chromatography is necessary.[3][4]
Q2: What is a good starting point for mobile phase selection in reversed-phase HPLC for separating diastereomers of this compound?
A2: A common starting point for reversed-phase HPLC is a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[5] A typical gradient might run from a lower to a higher concentration of the organic solvent. The optimal solvent system will depend on the specific isomers and should be determined empirically.
Q3: When should I consider using chiral chromatography?
A3: Chiral chromatography is essential when you need to separate enantiomers, which are non-superimposable mirror images of each other.[3][4] If your sample contains enantiomeric pairs of this compound, a chiral stationary phase (CSP) is required for their resolution.
Q4: Can temperature adjustments improve the separation of these isomers?
A4: Yes, temperature can be a critical parameter for optimizing selectivity. Changing the column temperature can alter the interactions between the analytes and the stationary phase, potentially improving resolution between closely eluting isomers. It is a valuable parameter to investigate when modifications to the mobile phase are not sufficient.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Column overloading. 4. Suboptimal temperature. | 1. Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., acetonitrile:water or methanol:water). Consider adding a third solvent to the mobile phase to fine-tune selectivity. 2. Select an Appropriate Column: For diastereomers, a high-resolution C18 or phenyl-hexyl column is a good starting point. For enantiomers, screen a variety of chiral stationary phases (e.g., polysaccharide-based). 3. Reduce Sample Load: Inject a smaller volume or a more dilute sample to prevent band broadening. 4. Adjust Temperature: Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves. |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. | 1. Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. 2. Solvent Matching: Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary, inject the smallest possible volume. 3. Mobile Phase Additives: For basic compounds, adding a small amount of an amine modifier (like triethylamine) to the mobile phase can improve peak shape. For acidic compounds, adding a small amount of an acid (like formic acid or acetic acid) can be beneficial. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature variations. 4. Pump malfunction. | 1. Ensure Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection, especially when using gradients. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. 4. System Check: Perform a system check to ensure the pump is delivering a consistent flow rate. |
| Low Recovery of the Compound | 1. Irreversible adsorption onto the stationary phase. 2. Compound degradation. | 1. Deactivate Stationary Phase: For normal-phase chromatography on silica (B1680970) gel, adding a small amount of a polar modifier can help reduce adsorption. 2. Assess Stability: Ensure the compound is stable in the chosen mobile phase and at the operating temperature. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Diastereomer Separation (Illustrative)
This protocol is an illustrative example for the separation of diastereomers of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-70% B (linear gradient)
-
20-25 min: 70% B
-
25-26 min: 70-30% B (linear gradient)
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of acetonitrile.
Protocol 2: Chiral HPLC Method for Enantiomer Separation (Illustrative)
This protocol is an illustrative example for the separation of enantiomers of this compound.
-
Column: Chiral stationary phase (e.g., polysaccharide-based, amylose (B160209) or cellulose (B213188) derivatives)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may need to be determined.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the racemate in 1 mL of the mobile phase.
Data Presentation
Table 1: Illustrative Data for Mobile Phase Optimization on a C18 Column
| Mobile Phase Composition (Acetonitrile:Water) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 40:60 | 15.2 | 16.1 | 1.3 |
| 50:50 | 10.8 | 11.5 | 1.5 |
| 60:40 | 7.5 | 7.9 | 1.1 |
Table 2: Illustrative Data for Temperature Optimization (50:50 Acetonitrile:Water)
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 11.5 | 12.3 | 1.4 |
| 30 | 10.8 | 11.5 | 1.5 |
| 35 | 10.1 | 10.7 | 1.6 |
Visualizations
Caption: A typical workflow for HPLC method development.
Caption: A troubleshooting decision tree for poor separation.
References
Validation & Comparative
Comparative study of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and other sesquiterpene lactones
A Comparative Analysis of Sesquiterpene Lactones in Cancer Research: Benchmarking Against 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
An Objective Comparison for Researchers and Drug Development Professionals
The diverse class of sesquiterpene lactones (SLs), naturally occurring plant secondary metabolites, has garnered significant interest in the scientific community for their wide-ranging pharmacological activities. This guide provides a comparative study of the cytotoxic effects of several prominent sesquiterpene lactones—Parthenolide (B1678480), Costunolide, and Dehydrocostus lactone—against various cancer cell lines. While direct experimental data for this compound is not available in the current literature, this analysis serves as a benchmark for evaluating the potential of this and other less-characterized SLs.
The anti-proliferative and pro-apoptotic effects of SLs are often attributed to their unique chemical structures, particularly the presence of an α-methylene-γ-lactone moiety, which can interact with biological macromolecules. The comparative data presented herein is intended to provide a quantitative basis for researchers to assess the therapeutic potential of novel and existing sesquiterpene lactones.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Parthenolide, Costunolide, and Dehydrocostus lactone across a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. It is important to consider that variations in experimental conditions, such as cell lines and incubation times, can influence these values.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) |
| Parthenolide | A549 (Lung Carcinoma) | 4.3[1] |
| TE671 (Medulloblastoma) | 6.5[1] | |
| HT-29 (Colon Adenocarcinoma) | 7.0[1] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76[2][3][4] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82[2][3][4] | |
| GLC-82 (Non-small Cell Lung) | 6.07 ± 0.45[5] | |
| H1650 (Non-small Cell Lung) | 9.88 ± 0.09[5] | |
| H1299 (Non-small Cell Lung) | 12.37 ± 1.21[5] | |
| PC-9 (Non-small Cell Lung) | 15.36 ± 4.35[5] | |
| Costunolide | A431 (Skin Cancer) | 0.8[6] |
| H1299 (Non-small Cell Lung) | 23.93 ± 1.67[7][8] | |
| OAW42-A (Ovarian Cancer) | 25[9] | |
| Dehydrocostus lactone | OVCAR3 (Ovarian Cancer) | 10.8[10][11] |
| SK-OV-3 (Ovarian Cancer) | 15.9[10][11] | |
| MDA-MB-231 (Breast Cancer) | 21.5[10][11] | |
| SK-BR-3 (Breast Cancer) | 25.6[10][11] | |
| MDA-MB-453 (Breast Cancer) | 43.2[10][11] | |
| HCC70 (Breast Cancer) | 1.11[12][13][14] | |
| MCF-7 (Breast Cancer) | 24.70[12][13][14] |
Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. A common mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB. The diagram below illustrates a generalized signaling pathway often targeted by these compounds.
Caption: Generalized NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Principle: Lipopolysaccharide (LPS) is used to stimulate immune cells (e.g., macrophages like RAW 264.7 or THP-1 monocytes) to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA), in the presence and absence of the test compound.
Procedure:
-
Cell Seeding: Plate immune cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate for a specified period (e.g., 18-24 hours) to allow for TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of TNF-α inhibition relative to the LPS-stimulated control and calculate the IC50 value.
The Case of this compound and Future Directions
While extensive data exists for many sesquiterpene lactones, this compound remains largely uncharacterized in terms of its biological activity. It belongs to the bisabolane (B3257923) class of sesquiterpenoids. Research on other bisabolane and seco-bisabolane sesquiterpenoids has revealed a range of biological activities, including cytotoxic and anti-inflammatory effects.[18][19][20][21][22][23][24][25] For instance, some novel seco-bisabolane derivatives have been shown to inhibit nitric oxide production in LPS-activated microglia, indicating anti-inflammatory potential.[25][26]
The lack of specific data for this compound underscores the vast untapped potential within the diverse chemical space of sesquiterpene lactones. The comparative data and protocols presented in this guide can serve as a valuable resource for initiating studies on such novel compounds. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic and anti-inflammatory activities of this compound using the standardized assays outlined above.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to identify key structural features responsible for its biological activity.
By systematically exploring the therapeutic potential of less-studied sesquiterpene lactones, the scientific community can continue to uncover novel lead compounds for the development of next-generation therapeutics.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 19. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity | MDPI [mdpi.com]
- 22. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Phenolic bisabolane and cuparene sesquiterpenoids with anti-inflammatory activities from the deep-sea-derived Aspergillus sydowii MCCC 3A00324 fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide analogs
A comparative analysis of the structure-activity relationships (SAR) of 3,4-seco-3-oxobisabol-10-ene-4,1-olide analogs and related bisabolane (B3257923) sesquiterpenoids reveals significant potential for these compounds as anti-inflammatory and cytotoxic agents. While specific SAR studies on the this compound core are not extensively available in publicly accessible literature, a broader analysis of related seco-bisabolane and bisabolane sesquiterpenoids provides valuable insights into the structural features that govern their biological activity.
Biological Activity of Bisabolane Analogs
Bisabolane sesquiterpenoids, isolated from various natural sources including marine fungi and terrestrial plants, have demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic effects.[1][2] The anti-inflammatory properties are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] Cytotoxicity is typically assessed against a panel of cancer cell lines, with IC50 values indicating the potency of the compounds.[5][6]
Structure-Activity Relationship Insights
From the available data on a variety of bisabolane derivatives, some general structure-activity relationships can be inferred:
-
Anti-inflammatory Activity: The presence of a double bond at the Δ7,8 position in the bisabolane skeleton appears to be a favorable feature for enhancing the inhibition of NO secretion.[1] Additionally, the absolute configuration at certain stereocenters and the nature of substituent groups can influence the anti-inflammatory potency.[7]
-
Cytotoxic Activity: The fusion of phenolic bisabolanes with other moieties, such as diphenyl ethers, can significantly increase their cytotoxic potential.[1] Furthermore, the introduction of a methylsulfinyl group has been shown to enhance cytotoxicity against certain cancer cell lines.[1][8] The endoperoxide functionality is another structural feature that has been highlighted as important for anti-tumor activity.[5]
The following table summarizes the cytotoxic and anti-inflammatory activities of several bisabolane sesquiterpenoid analogs.
| Compound Class | Specific Analog(s) | Biological Activity | Cell Line/Assay | IC50 / Activity | Reference |
| Phenolic Bisabolane Adduct | Compound 14 | Cytotoxic | A549, HL-60 | 1.9 µM, 5.4 µM | [1][9] |
| Phenolic Bisabolane Adduct | Compound 13 | Cytotoxic | HL-60 | 15.7 µM | [1][9] |
| Sulfurated Bisabolanes | Compounds 42 and 43 | Cytotoxic | MKN-45, HepG2 | 19.8 to 30.1 µg/mL | [1][9] |
| Bisabolane Dimers | Compounds 58 and 60 | Cytotoxic | HepG-2, Caski | 2.91–12.40 µg/mL | [1][9] |
| Phenolic Bisabolane Esters | Compounds 1, 3, 4, 6, 7, 9 | Cytotoxic | K562 | 16.6 to 72.7 µM | [6] |
| Phenolic Bisabolane Esters | Compounds 1, 4, 9 | Cytotoxic | A549 | 43.5, 70.2, 61.1 µM | [6] |
| Seco-trinor-bisabolane | Penicibisabolane A (1) | Anti-inflammatory | LPS-stimulated RAW264.7 | - | [3] |
| Phenolic Bisabolane | Compound 7 and 13 | Anti-inflammatory | LPS-stimulated RAW264.7 | >50% inhibition at 20 µM | [3] |
| Bisabolane Sesquiterpenoid | Curbisabolanone D (4) | Anti-inflammatory | LPS-induced RAW264.7 | Significantly reduced NO, IL-1β, IL-6, TNF-α, PGE2 | [7] |
Experimental Protocols
General Method for Synthesis of Bisabolane Analogs
The synthesis of bisabolane sesquiterpenes can be achieved through various synthetic routes. A common strategy involves the coupling of two key fragments. For instance, a facile total synthesis of (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone has been reported starting from bromobenzene (B47551) derivatives. The key steps include a halogen-lithium exchange followed by the addition of isoprenylacetone and subsequent reduction of the resulting carbinols.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solvent (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory activity is often assessed by measuring the inhibition of NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated until they reach about 80% confluence.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.
Visualizations
Caption: General chemical scaffold of seco-bisabolane sesquiterpenoids and common sites for analog synthesis.
Caption: A representative experimental workflow for the synthesis and biological evaluation of bisabolane analogs.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New phenolic bisabolane sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comparative overview of the potential therapeutic effects of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Due to the limited direct studies on this specific compound, this analysis leverages data from its source, Alpinia intermedia, and compares its anticipated bioactivities with a well-characterized related compound, Xanthorrhizol, and the renowned anti-inflammatory agent, Curcumin (B1669340).
Introduction
This compound is a bisabolane-type sesquiterpenoid isolated from plants of the Alpinia genus. This class of compounds is recognized for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This guide synthesizes available data to project the potential efficacy of this compound and benchmarks it against established therapeutic alternatives.
In Vitro Effects: A Comparative Summary
The following table summarizes the known in vitro effects of extracts from Alpinia species (as a proxy for this compound's potential), Xanthorrhizol, and Curcumin, focusing on anti-inflammatory and cytotoxic activities.
| Parameter | Alpinia Species Extracts (Proxy for Target Compound) | Xanthorrhizol | Curcumin |
| Anti-inflammatory Activity | |||
| Inhibition of Nitric Oxide (NO) Production | Reported to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.[1][2] | Potently inhibits NO production in LPS-stimulated RAW 264.7 cells. | Strong inhibitor of NO production in various cell lines. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Extracts have been shown to reduce the expression of TNF-α, IL-6, and IL-1β.[1][3] | Significantly suppresses the production of TNF-α, IL-6, and IL-1β in macrophages.[4] | Well-documented inhibitor of a wide range of pro-inflammatory cytokines.[5][6] |
| Inhibition of COX-2 | Some Alpinia species isolates have shown COX-2 inhibitory activity.[7] | Suppresses COX-2 expression.[4] | Potent inhibitor of COX-2 activity and expression. |
| Cytotoxic Activity | |||
| Cell Line(s) | Extracts have demonstrated cytotoxicity against various cancer cell lines including MCF7, HT29, and SKOV-3.[8][9] | Exhibits cytotoxic effects against a broad spectrum of cancer cells, including breast, colon, and liver cancer lines.[10] | Shows cytotoxicity against numerous cancer cell lines, including melanoma and head and neck squamous cell carcinoma.[5][11] |
| Mechanism of Action | Varies by extract and cell line, but can induce apoptosis. | Induces apoptosis and cell cycle arrest.[10] | Induces apoptosis through multiple pathways, including the intrinsic pathway.[5][11] |
In Vivo Effects: A Comparative Summary
The table below outlines the in vivo effects, providing insights into the potential systemic efficacy of these compounds.
| Parameter | Alpinia Species Extracts (Proxy for Target Compound) | Xanthorrhizol | Curcumin |
| Anti-inflammatory Models | |||
| Carrageenan-induced Paw Edema | Methanolic extracts of Alpinia nigra showed significant inhibition of paw edema in rats.[12] | Demonstrates anti-inflammatory effects in animal models of inflammation.[4] | Widely shown to reduce inflammation in various animal models, including carrageenan-induced paw edema. |
| Other Models | Extracts have shown efficacy in improving gastric ulcers and reducing inflammation in animal models.[1][2] | Effective in models of allergic asthma by reducing inflammation and oxidative stress.[13] | Effective in a broad range of inflammatory disease models, including arthritis and inflammatory bowel disease. |
| Anticancer Models | |||
| Xenograft Models | Data on specific extracts are limited. | Suppresses tumor growth in various xenograft models.[10] | Inhibits tumor growth in multiple animal models, including melanoma and head and neck cancer.[5][11] |
| Mechanism of Action | Not well-defined for specific extracts. | Inhibits angiogenesis and metastasis.[10] | Anti-angiogenic and pro-apoptotic effects observed in vivo.[11][14] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Alpinia extract, Xanthorrhizol, or Curcumin) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Animals: Male Wistar rats (150-200g) are used.
-
Treatment: Animals are orally administered with the test compound or vehicle one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for in vitro and in vivo anti-inflammatory testing.
Conclusion
While direct experimental data for this compound is currently scarce, its classification as a bisabolane (B3257923) sesquiterpenoid from the Alpinia genus suggests a strong potential for both anti-inflammatory and cytotoxic activities. The comparative analysis with Xanthorrhizol, a well-studied compound from the same chemical class, indicates that this compound is a promising candidate for further investigation. Future research should focus on isolating this compound in sufficient quantities for detailed in vitro and in vivo studies to validate these projected effects and elucidate its precise mechanisms of action. The inclusion of Curcumin in this comparison serves as a benchmark for the potency that can be achieved with natural products in the realm of anti-inflammatory and anticancer therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Anti-Inflammatory Activity of a Combination of Extracts from Cinnamomum zeylanicum, Alpinia galanga, and Withania somnifera used in Unani Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. In vivo and in vitro effects of curcumin on head and neck carcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between the in vitro efficacy, pharmacokinetics and in vivo efficacy of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolates of Alpinia officinarum Hance as COX-2 inhibitors: Evidence from anti-inflammatory, antioxidant and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. Xanthorrhizol, a potential anticancer agent, from Curcuma xanthorrhiza Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-tumoral effect of curcumin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.net [wjpr.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. 117.239.78.102:8080 [117.239.78.102:8080]
Orthogonal Assays for Validating the Mechanism of Action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of the sesquiterpene lactone, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, frequently implicating modulation of key signaling pathways involved in inflammation and cancer, such as NF-κB and STAT3, as well as the induction of apoptosis.[1][2][3] To rigorously validate the specific molecular mechanisms of a novel compound like this compound, a multi-faceted approach employing orthogonal assays is essential. This strategy strengthens the validity of the findings by demonstrating the same biological effect through different experimental principles.
This guide outlines primary and orthogonal assays to investigate three commonly reported mechanisms of action for sesquiterpene lactones: NF-κB inhibition, STAT3 signaling inhibition, and apoptosis induction. We provide comparative data from studies on well-characterized sesquiterpene lactones—parthenolide and helenalin (B1673037) for NF-κB inhibition, and costunolide (B1669451) for STAT3 inhibition and apoptosis induction—to serve as a benchmark for evaluating the performance of this compound.
I. Orthogonal Assays for NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Many sesquiterpene lactones have been shown to inhibit this pathway.[4]
A primary screen for NF-κB inhibition can be performed using a luciferase reporter assay, which measures the transcriptional activity of NF-κB. An orthogonal assay, such as immunofluorescence microscopy to monitor the nuclear translocation of the p65 subunit of NF-κB, can then be used to confirm the findings from the primary screen and provide further mechanistic insight.
Quantitative Comparison of NF-κB Inhibitors
| Compound | Primary Assay | Cell Line | IC50 Value | Orthogonal Assay | Endpoint | Reference |
| Parthenolide | NF-κB Luciferase Reporter | HEK293 | ~15-70 µM | IκBα Degradation Assay (Western Blot) | Inhibition of IκBα degradation | [1] |
| Helenalin | NF-κB Luciferase Reporter | HeLa | ~2.5 µM | Immunofluorescence of p65 | Inhibition of p65 nuclear translocation | [5][6] |
| Triptolide (Reference) | NF-κB Luciferase Reporter | HEK-Blue™ | ~1 µM | N/A | N/A | [1] |
Experimental Workflow for NF-κB Inhibition Analysis
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: Data on Off-Target Effects Currently Limited
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family. While the isolation and characterization of this compound have been documented, its pharmacological properties, including its mechanism of action and potential for off-target effects, remain largely unexplored.
For a thorough evaluation of any therapeutic candidate, understanding its off-target profile is crucial for predicting potential side effects and ensuring its safety and efficacy. Such an evaluation typically involves a battery of screening assays against a panel of receptors, enzymes, and ion channels. However, for this compound, the findings from such comprehensive screening are not currently published.
Professionals in drug development are encouraged to undertake foundational research to establish the biological activity of this compound. Initial steps should include in vitro assays to determine its primary target and subsequent screening to identify any unintended molecular interactions. Without this fundamental data, a comparison with alternative compounds or the creation of detailed signaling pathway diagrams, as requested for a comprehensive comparison guide, cannot be accurately constructed.
Further investigation into the biological activities of extracts from Alpinia intermedia may provide some initial clues. However, it is important to note that such studies would not be specific to this compound and would reflect the combined effects of all active compounds within the extract.
The scientific community awaits further research to elucidate the pharmacological profile of this compound, which will be essential for any future consideration of its therapeutic potential.
Replicating published findings on the bioactivity of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on the bioactivity of the sesquiterpenoid 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. This document outlines the initial discovery and reported biological activities, offering a framework for replication studies and further investigation.
Introduction
Original Reported Bioactivity
The foundational study by Itokawa and colleagues investigated the chemical constituents of Alpinia intermedia. While the paper focused on the isolation and structural elucidation of several novel sesquiterpenes, it is the primary source for any initial bioactivity data associated with this compound. At present, detailed quantitative bioactivity data from this original publication is not widely accessible, highlighting a critical gap in the literature and a key challenge for replication efforts.
Comparative Data
Due to the limited availability of public data from both the original and any subsequent replication studies, a quantitative comparison table cannot be compiled at this time. The successful replication and extension of the original findings would necessitate obtaining the full experimental details from the Itokawa et al. (1987) publication.
Experimental Protocols
The replication of the original findings would require adherence to the methodologies outlined in the 1987 study. While the full, detailed protocols are contained within the original paper, a general workflow for such a study can be conceptualized.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of a natural product like this compound.
Figure 1. A generalized workflow for the isolation and bioactivity assessment of natural products.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by this compound are not detailed in the currently accessible literature. To investigate its mechanism of action, a logical approach would be to screen the compound against a panel of common cellular signaling pathways implicated in the bioactivities often observed for sesquiterpenoids, such as anti-inflammatory and cytotoxic effects.
The following diagram illustrates a hypothetical decision-making process for investigating the mechanism of action of a novel bioactive compound.
Figure 2. A decision tree for investigating the anti-inflammatory mechanism of a novel compound.
Conclusion and Recommendations
The bioactivity of this compound, as initially reported, presents an opportunity for further research and potential therapeutic development. However, a significant hurdle to these efforts is the limited public accessibility of the detailed findings from the original 1987 publication by Itokawa et al.
For researchers aiming to replicate and build upon this work, the following steps are recommended:
-
Obtain the full-text article: Accessing the original publication, "Novel Sesquiterpenes from Alpinia intermedia GAGNEP" in Chemical & Pharmaceutical Bulletin, 1987, 35(7), 2860-2868, is paramount.
-
Re-isolation or Synthesis: The compound will need to be either re-isolated from Alpinia intermedia following the original protocol or obtained through chemical synthesis.
-
Replication of Bioassays: The original bioassays, once identified from the publication, should be replicated to validate the initial findings.
-
Broader Bioactivity Screening: The compound should be screened against a wider panel of bioassays to uncover its full therapeutic potential.
-
Mechanism of Action Studies: Should significant bioactivity be confirmed, further studies to elucidate the underlying molecular mechanisms are warranted.
This guide serves as a starting point for researchers interested in this compound. The path to validating and expanding upon the initial discoveries requires a return to the foundational literature to inform robust and reproducible experimental design.
Benchmarking the Anti-inflammatory Potential of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide aims to provide a comprehensive benchmark of the anti-inflammatory potential of the sesquiterpenoid 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. However, a thorough search of the current scientific literature and available databases did not yield specific quantitative data on the anti-inflammatory activity of this particular compound.
While general information suggests that sesquiterpene lactones, the class of compounds to which this compound belongs, often exhibit anti-inflammatory properties, specific experimental data for this molecule is not publicly available. This includes crucial metrics such as the half-maximal inhibitory concentration (IC50) for the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, no studies detailing its effects on the nuclear factor-kappa B (NF-κB) signaling pathway could be located.
To provide a framework for future research and to illustrate how such a compound would be evaluated, this guide presents a comparison of two standard anti-inflammatory drugs, Dexamethasone and Indomethacin, using the very experimental protocols that would be employed to assess this compound.
Comparative Data of Standard Anti-inflammatory Agents
The following tables summarize the inhibitory effects of Dexamethasone and Indomethacin on the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Cell Line | Stimulant | Reference |
| Dexamethasone | ~1-10 | RAW 264.7 | LPS | [1] |
| Indomethacin | >10 | RAW 264.7 | LPS |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |
| Dexamethasone | TNF-α | Data not available | RAW 264.7 | LPS | |
| Dexamethasone | IL-6 | Data not available | RAW 264.7 | LPS | |
| Indomethacin | TNF-α | ~10-100 | Murine Peritoneal | LPS | |
| Indomethacin | IL-6 | ~10-100 | Murine Peritoneal | LPS |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to generate the comparative data for this compound.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Cell culture supernatants (collected as described in the Griess assay protocol) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentration in the samples is determined from the standard curve.
Western Blot Analysis of NF-κB Signaling Pathway
Western blotting is employed to analyze the expression and activation of key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65, anti-β-actin as a loading control). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizing Inflammatory Signaling and Experimental Processes
Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in assessing anti-inflammatory potential.
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
References
Safety Operating Guide
Safe Disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on a precautionary approach, treating the substance as potentially hazardous. This guide is intended for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical structure contains a lactone and a ketone functional group, and while specific toxicity data is unavailable, related compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C15H24O3 |
| CAS Number | 1564265-85-5[2] |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Not determined |
| Toxicity Data | Not available. Treat as potentially hazardous. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[1]
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The label should include: "Hazardous Waste," "this compound," the CAS number (1564265-85-5), and any potential hazards based on its chemical class (e.g., "Irritant," "Organic Compound").[1]
-
-
Waste Storage:
-
Consult with Environmental Health and Safety (EHS):
-
For novel or uncharacterized compounds like this compound, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[6]
-
Provide the EHS office with all available information, including the chemical name, CAS number, and the fact that a specific SDS is not available.[6] They will provide guidance on the appropriate disposal pathway.[6]
-
-
Professional Disposal:
-
Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound before it is washed and reused.
-
A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water.[1] The solvent rinseate must be collected as hazardous waste.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is necessary, treating it with the same level of caution as other members of the sesquiterpene lactone class. Sesquiterpene lactones are recognized for their potential as skin and eye irritants, and as skin sensitizers, which can lead to allergic contact dermatitis.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for other sesquiterpene lactones.[1]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1] |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The storage container should be clearly labeled with the compound name and appropriate hazard warnings.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
2. Preparation and Handling:
-
All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
If creating solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with an appropriate solvent and then with soap and water.[1]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
